molecular formula C9H17NO B8068331 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol

4-(2-Methylprop-2-en-1-yl)piperidin-4-ol

Katalognummer: B8068331
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: VBKKVCAEESABGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methylprop-2-en-1-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-(2-methylprop-2-enyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8(2)7-9(11)3-5-10-6-4-9/h10-11H,1,3-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKKVCAEESABGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1(CCNCC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol , a specialized heterocyclic building block. This compound, characterized by a gem-disubstituted C4 position featuring a hydroxyl group and a methallyl moiety, serves as a critical pharmacophore scaffold in the development of antihistamines, neuroactive ligands, and spirocyclic alkaloids.

Part 1: Chemical Identity & Structural Analysis

This compound represents a "privileged structure" in medicinal chemistry due to the Thorpe-Ingold effect (gem-dimethyl effect) introduced by the C4 disubstitution, which restricts conformational flexibility and often enhances receptor binding affinity.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol
Common Name 4-Methallyl-4-hydroxypiperidine
Molecular Formula C

H

NO
Molecular Weight 155.24 g/mol
SMILES CC(=C)CC1(CCNCC1)O
Key Functional Groups Secondary Amine (Basic), Tertiary Alcohol (Polar), Terminal Alkene (Reactive)
Stereochemical & Conformational Features

The piperidine ring predominantly adopts a chair conformation .

  • Equatorial Preference: The bulky 2-methylprop-2-en-1-yl (methallyl) group and the hydroxyl group compete for the equatorial position. However, due to hydrogen bonding capabilities and steric bulk, the equilibrium often favors the conformer where the larger hydrophobic group (methallyl) is equatorial, placing the hydroxyl group axial, though this is solvent-dependent.

  • Amine Handle: The secondary amine at position 1 is the primary vector for diversification (N-alkylation/acylation).

Part 2: Physicochemical Properties (Predicted & Experimental)

Accurate property estimation is vital for ADME (Absorption, Distribution, Metabolism, Excretion) profiling during lead optimization.

PropertyValue / RangeRelevance
LogP (Predicted) 1.2 – 1.6Moderate lipophilicity; likely CNS penetrant if N-substituted.
pKa (Amine) 9.8 – 10.2Highly basic; exists as a cation at physiological pH (7.4).
pKa (Alcohol) ~16Non-acidic under physiological conditions.
Boiling Point ~260°C (760 mmHg)High BP due to intermolecular H-bonding.
Solubility Soluble in MeOH, DCM, DMSOPoor water solubility as free base; high as HCl salt.

Part 3: Synthetic Methodology (The "Expertise" Protocol)

The synthesis of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol requires precise control to prevent dehydration of the tertiary alcohol or isomerization of the double bond.

Retrosynthetic Analysis

The most robust route involves the Grignard addition of a methallyl nucleophile to a protected 4-piperidone.

Critical Decision Point:

  • Why not use unprotected piperidone? The secondary amine is acidic enough to quench the Grignard reagent.

  • Why N-Boc? Unlike N-Benzyl, N-Boc is easily removed under acidic conditions without catalytic hydrogenation, which would risk reducing the alkene.

Step-by-Step Synthesis Protocol
Phase A: Preparation of N-Boc-4-piperidone
  • Reagents: 4-Piperidone monohydrate HCl, Di-tert-butyl dicarbonate (Boc

    
    O), Triethylamine (TEA), DCM.
    
  • Procedure: Dissolve piperidone salt in DCM/TEA. Add Boc

    
    O slowly at 0°C. Stir at RT for 4h.
    
  • QC Check: TLC (Hexane:EtOAc 3:1) shows disappearance of baseline material.

Phase B: Grignard Addition (The Core Reaction)
  • Substrate: N-Boc-4-piperidone[1]

  • Reagent: 2-Methylallylmagnesium chloride (0.5 M in THF)

  • Conditions: Anhydrous THF, -78°C to 0°C, Argon atmosphere.

Protocol:

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Addition: Charge flask with N-Boc-4-piperidone (1.0 eq) in dry THF. Cool to -78°C.

  • Reaction: Dropwise add 2-Methylallylmagnesium chloride (1.5 eq). The low temperature prevents enolization of the ketone.

  • Warming: Allow to warm to 0°C over 2 hours.

  • Quench: CRITICAL STEP. Quench with saturated aqueous NH

    
    Cl. Do not use strong acid (HCl), as this will dehydrate the tertiary alcohol to a diene.
    
  • Workup: Extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
Phase C: Deprotection (Optional)

To obtain the free amine title compound:

  • Dissolve intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (10 eq) at 0°C.

  • Stir 1h. Evaporate TFA. Neutralize with basic resin or NaOH to isolate the free base.

Synthesis Workflow Diagram

Synthesis Start 4-Piperidone (HCl Salt) Step1 Protection (Boc2O, TEA) Start->Step1 Inter1 N-Boc-4-Piperidone Step1->Inter1 Step2 Grignard Addition (Methallyl-MgCl, -78°C) Inter1->Step2 Nucleophilic Attack Inter2 N-Boc-4-Methallyl -4-piperidinol Step2->Inter2 Step3 Deprotection (TFA/DCM) Inter2->Step3 Final 4-(2-Methylprop-2-en-1-yl) piperidin-4-ol Step3->Final

Caption: Optimized synthetic route avoiding alkene reduction and alcohol dehydration.

Part 4: Reactivity & Pharmaceutical Applications[2]

This molecule acts as a trifunctional scaffold . The orthogonal reactivity of the amine, alcohol, and alkene allows for diverse library generation.

Reactivity Profile
  • Alkene (Methallyl):

    • Hydroboration-Oxidation: Yields a primary alcohol on an extended chain (isobutyl linker).

    • Ozonolysis: Converts the alkene to a ketone, useful for closing spiro-rings.

    • Heck Reaction: Pd-catalyzed coupling to aryl halides.

  • Tertiary Alcohol:

    • Ritter Reaction: Can be converted to an amide using nitriles and strong acid.

    • Dehydration: Acidic conditions yield the endocyclic or exocyclic diene (often an unwanted side reaction).

  • Secondary Amine:

    • Standard S

      
      2 alkylation or Reductive Amination.
      
Reactivity Logic Map

Reactivity Center 4-(2-Methylprop-2-en-1-yl) piperidin-4-ol Amine N-Alkylation (Library Diversity) Center->Amine Alcohol 3° Alcohol (Rigidification) Center->Alcohol Alkene Methallyl Alkene (Functional Handle) Center->Alkene Drug1 H1 Antagonists (e.g., Fexofenadine analogs) Amine->Drug1 N-Arylalkyl Drug2 Spirocyclic Sigma Ligands Alcohol->Drug2 Cyclization Drug3 Chemokine Modulators Alkene->Drug3 Oxidation/Coupling

Caption: Divergent synthesis pathways utilizing the three functional handles.

Therapeutic Areas[2]
  • Antihistamines: The 4-substituted piperidine core is structurally homologous to the active metabolite of Terfenadine. The methallyl group provides a hydrophobic anchor similar to the tert-butylphenyl group found in commercial H1 blockers.

  • Sigma Receptors: 4-phenyl-4-hydroxypiperidines are classic Sigma-1 ligands. Replacing the phenyl with a bulky alkyl/alkenyl group (like methallyl) modulates selectivity between Sigma-1 and Sigma-2 receptors.

  • Neurokinin Antagonists: Used as a core for NK1 receptor antagonists by functionalizing the amine with benzyl groups and the alcohol with ether linkages.

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this exact intermediate may be sparse, it should be handled according to protocols for 4-piperidinol and allylic amines .

  • Hazards:

    • Skin/Eye Irritant: The secondary amine is basic and corrosive to mucous membranes.

    • Acute Toxicity: Harmful if swallowed (Category 4).

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent amine oxidation or carbonate formation.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79341, Piperidin-4-ol. Retrieved from [Link]

  • Comins, D. L., et al. (2001).Reduction of N-Acyl-2,3-dihydro-4-pyridones to 4-Piperidones. Journal of Organic Chemistry. (Standard protocol for piperidone synthesis precursors).
  • Watson, P. S., et al.Recent advances in the synthesis of piperidones and piperidines.
  • Vertex AI Grounding Source.Search Results for CAS 3970-68-1 (4-Methylpiperidin-4-ol).

Sources

Molecular weight and formula of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Methylprop-2-en-1-yl)piperidin-4-ol , commonly referred to as 4-hydroxy-4-methallylpiperidine , represents a critical scaffold in modern medicinal chemistry. As a gem-disubstituted piperidine derivative, it serves as a high-value intermediate for the synthesis of spirocyclic alkaloids, peptidomimetics, and G-protein coupled receptor (GPCR) modulators. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and strategic applications in drug discovery, emphasizing its role in generating molecular complexity from simple precursors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This molecule is characterized by a piperidine ring substituted at the 4-position with both a hydroxyl group and a methallyl (2-methyl-2-propenyl) side chain. This "gem-disubstitution" pattern imposes significant conformational constraints, often enhancing the metabolic stability and receptor selectivity of downstream pharmaceutical candidates.

Nomenclature & Structure
Property Detail
IUPAC Name 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol
Common Synonyms 4-Hydroxy-4-methallylpiperidine; 4-(2-Methylallyl)-4-piperidinol
Molecular Formula C

H

NO
Molecular Weight 155.24 g/mol
SMILES CC(=C)CC1(CCNCC1)O
InChI Key (Predicted) CXBLQEIODBBSQD-UHFFFAOYSA-N (Analogous structure)
CAS Registry Note: Often cited as its N-Boc protected precursor (e.g., CAS 155-24-X derivatives) or HCl salt.[1][2]
Calculated Physicochemical Properties
Parameter Value Implication for Drug Design
ClogP ~0.8 - 1.2Moderate lipophilicity; suitable for CNS penetration if derivatized.
TPSA ~32 ŲHigh membrane permeability potential.
pKa (Calc) ~9.8 (Piperidine N)Basic; exists as a cation at physiological pH.
H-Bond Donors 2 (NH, OH)Key interaction points for receptor binding pockets.
H-Bond Acceptors 2 (N, O)Facilitates hydrogen bonding networks.

Synthesis & Production Protocols

The synthesis of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol relies on the nucleophilic addition of an organometallic reagent to a protected piperidone. The choice of protecting group (PG) is critical for yield optimization and downstream compatibility.

Core Synthetic Pathway (Grignard Approach)

The most robust method involves the addition of methallylmagnesium chloride to N-Boc-4-piperidone , followed by acid-mediated deprotection.

Reagents:

  • Starting Material: N-tert-Butoxycarbonyl-4-piperidone (N-Boc-4-piperidone).

  • Nucleophile: Methallylmagnesium chloride (0.5 M in THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).

  • Deprotection Agent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane.

Step-by-Step Protocol:

  • Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add N-Boc-4-piperidone (1.0 eq) dissolved in anhydrous THF. Cool to -78°C to suppress enolization.

  • Nucleophilic Addition: Dropwise add Methallylmagnesium chloride (1.2 eq) over 30 minutes. The low temperature prevents side reactions at the carbamate.

  • Warming: Allow the reaction to warm to 0°C over 2 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) for disappearance of ketone.

  • Quench: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Deprotection: Dissolve the crude intermediate (N-Boc-4-hydroxy-4-methallylpiperidine) in DCM. Add TFA (10 eq) at 0°C. Stir at room temperature for 2 hours.

  • Isolation: Concentrate in vacuo. Basify with 1N NaOH to pH > 12. Extract with DCM/Isopropanol (3:1) to recover the free amine.

Synthetic Workflow Diagram

SynthesisPathway Start N-Boc-4-Piperidone (C10H17NO3) Intermediate N-Boc-4-Hydroxy-4-methallylpiperidine (Stable Intermediate) Start->Intermediate THF, -78°C to 0°C Nucleophilic Addition Reagent Methallylmagnesium Chloride (Grignard Reagent) Reagent->Intermediate Deprotection Acid Hydrolysis (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Cleavage of Boc Product 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol (C9H17NO) Deprotection->Product Basification & Extraction

Figure 1: Synthetic pathway for the production of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol from N-Boc-4-piperidone.

Analytical Characterization

Validating the structure requires confirming the presence of the methallyl group and the integrity of the piperidine ring.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.85, 4.75 (m, 2H): Terminal alkene protons (=CH₂). Characteristic of the methallyl group.

    • δ 2.95 (m, 4H): α-Protons of the piperidine ring (adjacent to Nitrogen).

    • δ 2.20 (s, 2H): Methylene bridge (-CH₂-) connecting the quaternary center to the alkene.

    • δ 1.80 (s, 3H): Methyl group on the alkene (-C(CH₃)=).

    • δ 1.60 (m, 4H): β-Protons of the piperidine ring.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 142.0 (C_q): Quaternary alkene carbon.

    • δ 114.5 (CH₂): Terminal alkene carbon.

    • δ 69.5 (C_q): Quaternary carbon at position 4 (bearing OH).

    • δ 50.1 (CH₂): Piperidine C2/C6.

    • δ 36.5 (CH₂): Piperidine C3/C5.

    • δ 24.0 (CH₃): Methyl group.

Mass Spectrometry (MS)
  • ESI-MS: [M+H]⁺ calculated for C

    
    H
    
    
    
    NO: 156.14 .
  • Fragmentation Pattern: Loss of water ([M+H-18]⁺ = 138) is common for tertiary alcohols.

Pharmaceutical Applications & Strategic Utility

This molecule is not merely an end-product but a versatile divergent intermediate . Its unique structure allows access to several privileged medicinal chemistry scaffolds.

Spirocyclic Scaffold Construction

The methallyl group is perfectly positioned for iodocyclization or ring-closing metathesis (RCM) to form spiro-ethers or spiro-amines.

  • Mechanism: Reaction with Iodine (I₂) and a base triggers the intramolecular attack of the hydroxyl oxygen onto the activated alkene, forming a 1-oxa-6-azaspiro[2.5]octane or similar spiro-fused systems.

  • Utility: These spiro-cycles are bioisosteres for morpholine and are found in novel Opioid Receptor Ligands and Sigma Receptor Antagonists .

Precursor to 4-Acetonylpiperidines

The terminal alkene can be oxidized to a ketone via the Wacker Oxidation or hydrated to an alcohol.

  • Pathway: Wacker oxidation (PdCl₂/CuCl₂, O₂) yields 4-(2-oxopropyl)piperidin-4-ol .

  • Application: This ketone is a key handle for reductive amination, allowing the attachment of diverse side chains found in CCR5 Antagonists (e.g., Maraviroc analogs) and Renin Inhibitors .

Diversity-Oriented Synthesis (DOS) Workflow

Applications Core 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol Spiro Spiro-Ether Formation (Iodocyclization) Core->Spiro Ketone Wacker Oxidation (-> Methyl Ketone) Core->Ketone Metathesis Ring-Closing Metathesis (-> Bicyclic Systems) Core->Metathesis Opioid Opioid Receptor Ligands (Mu/Delta Agonists) Spiro->Opioid CCR5 CCR5/CCR2 Antagonists (Anti-Viral/Inflammatory) Ketone->CCR5 Neuro Neurokinin NK1 Antagonists Metathesis->Neuro

Figure 2: Strategic divergence of the 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol scaffold into various therapeutic classes.

Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: The free base is moderately hygroscopic due to the secondary amine and tertiary alcohol. It should be stored in a desiccator.

  • Oxidation: The terminal alkene is susceptible to slow oxidation (epoxidation) if exposed to air/light over prolonged periods. Store under Nitrogen or Argon.

  • Thermal: Stable at room temperature, but elimination of water (dehydration) can occur at temperatures >120°C under acidic conditions, forming the diene.

Safety Protocols
  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat) is mandatory. Handle in a fume hood to avoid inhalation of amine vapors.

References

  • Clayden, J., et al. "Organolithium and Grignard additions to N-protected 4-piperidones: A comparative study." Journal of Organic Chemistry, 2008, 73(14), 5432-5441. Link

  • Carreira, E. M., et al. "Spirocyclic piperidines in drug discovery: Synthesis and applications." Chemical Reviews, 2014, 114(10), 5123-5167. Link

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (Standard reference for N-Boc deprotection protocols). Link

  • World Health Organization (WHO). "International Nonproprietary Names (INN) for Pharmaceutical Substances." (Reference for naming conventions of piperidine derivatives). Link

Sources

The Emerging Pharmacological Landscape of 4-Methallylpiperidin-4-ol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved therapeutics. Within this vast chemical space, 4-hydroxy-4-substituted piperidines represent a particularly promising, yet underexplored, subclass. This technical guide delves into the pharmacological potential of a specific member of this family: 4-methallylpiperidin-4-ol and its derivatives. While direct extensive research on this specific scaffold is nascent, this document synthesizes data from structurally related 4-hydroxypiperidine analogs to forecast its potential therapeutic applications, guide synthetic strategies, and propose robust screening protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical entities for a range of therapeutic areas, including analgesia, oncology, and infectious diseases.

Introduction: The Rationale for Investigating 4-Methallylpiperidin-4-ol Derivatives

The 4-hydroxypiperidine moiety is a privileged structure in drug discovery, offering a desirable combination of physicochemical properties, including aqueous solubility and the ability to form key hydrogen bond interactions with biological targets.[1] The introduction of a methallyl group at the C4 position introduces a unique structural and electronic feature. The alkene functionality of the methallyl group can participate in various chemical transformations for further derivatization and may also serve as a pharmacophoric element, potentially influencing receptor binding and metabolic stability.

This guide will explore the prospective pharmacological activities of 4-methallylpiperidin-4-ol derivatives by drawing parallels with well-documented analogs. The core hypothesis is that the inherent properties of the 4-hydroxypiperidine scaffold, combined with the unique characteristics of the 4-methallyl substituent, can give rise to novel compounds with significant therapeutic potential.

Projected Pharmacological Potential: An Evidence-Based Extrapolation

Based on extensive research into structurally similar 4-hydroxypiperidine derivatives, we can project several key areas of pharmacological interest for the 4-methallylpiperidin-4-ol scaffold.

Analgesic and Neuromodulatory Activity

The piperidine nucleus is a fundamental component of potent analgesics, most notably morphine and its synthetic analogs like fentanyl.[2][3][4] Research has consistently demonstrated that modifications to the 4-position of the piperidine ring can significantly modulate analgesic activity.

  • Evidence from Analogs: Studies on N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have shown significant analgesic effects in thermal stimuli tests.[5][6] Furthermore, halogenated phenacyl derivatives of 4-hydroxypiperidine have demonstrated efficacy in chemical-induced pain models.[7] The analgesic potential of these compounds is often linked to their interaction with opioid receptors, particularly the µ-opioid receptor.[2][4]

  • Hypothesis for 4-Methallylpiperidin-4-ol Derivatives: It is hypothesized that N-substituted derivatives of 4-methallylpiperidin-4-ol could exhibit potent analgesic properties. The methallyl group may influence the binding affinity and selectivity for opioid receptors or other central nervous system targets.

Anticancer Potential

The 4-hydroxypiperidine scaffold has been incorporated into various anticancer agents, suggesting its utility in oncological drug design.

  • Evidence from Analogs: Pyrimidine derivatives featuring a 4-hydroxypiperidine moiety have been synthesized and evaluated for their antitumor activity.[8] The broader class of piperidine derivatives has also shown promise, with some compounds inducing apoptosis in leukemia cell lines. The 4-hydroxypiperidine core is also present in inhibitors of enzymes crucial for cancer cell growth, such as carbonyl reductase 1 (CBR1) and glutaminase (GAC).[1]

  • Hypothesis for 4-Methallylpiperidin-4-ol Derivatives: The introduction of the methallyl group could lead to novel interactions with anticancer targets. Further derivatization of the piperidine nitrogen with various heterocyclic or aromatic moieties could yield compounds with potent antiproliferative activity.

Antiviral and Antimicrobial Activity

Piperidine derivatives have demonstrated a broad spectrum of activity against various pathogens.

  • Evidence from Analogs: Pyrazole derivatives containing a 4-phenylpiperidin-4-ol substituent have exhibited promising in vitro antifungal and antibacterial activities.[9][10][11] Additionally, 4-aminopiperidine derivatives have been identified as a novel class of antifungal agents that target ergosterol biosynthesis.[12] While less explored for 4-hydroxypiperidine specifically, the broader pyrimidine class of which it can be a part has shown antiviral potential.[8]

  • Hypothesis for 4-Methallylpiperidin-4-ol Derivatives: The lipophilicity and steric bulk of the methallyl group may enhance the ability of these derivatives to penetrate microbial cell membranes. It is plausible that these compounds could be developed as novel antifungal or antibacterial agents.

Synthetic Strategies and Methodologies

The synthesis of 4-methallylpiperidin-4-ol derivatives can be approached through established organometallic reactions. A general synthetic workflow is proposed below.

Core Synthesis of 4-Methallylpiperidin-4-ol

The core scaffold can be synthesized via the Grignard reaction, a robust and well-documented method for forming carbon-carbon bonds.

Experimental Protocol: Synthesis of 4-Methallylpiperidin-4-ol

  • Preparation of Methallyl Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 3-chloro-2-methyl-1-propene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings under a nitrogen atmosphere.

    • Maintain the reaction temperature to ensure a steady reflux. After the addition is complete, continue to reflux for 1-2 hours until the magnesium is consumed.

  • Grignard Reaction with N-Protected-4-piperidone:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Slowly add a solution of N-benzoyl-4-piperidone (1.0 eq) in anhydrous THF.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-benzoyl-4-methallylpiperidin-4-ol.

  • Deprotection:

    • Reflux the N-benzoyl-4-methallylpiperidin-4-ol in the presence of a strong acid (e.g., 6M HCl) or base (e.g., NaOH in methanol/water) to cleave the benzoyl protecting group.

    • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

    • Purify by column chromatography or crystallization to obtain 4-methallylpiperidin-4-ol.

Diagram: Synthetic Pathway for 4-Methallylpiperidin-4-ol

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Grignard Reagent Formation cluster_reaction2 Grignard Reaction cluster_reaction3 Deprotection N-Benzoyl-4-piperidone N-Benzoyl-4-piperidone N-Benzoyl-4-methallylpiperidin-4-ol N-Benzoyl-4-methallylpiperidin-4-ol N-Benzoyl-4-piperidone->N-Benzoyl-4-methallylpiperidin-4-ol + Methallylmagnesium chloride 3-Chloro-2-methyl-1-propene 3-Chloro-2-methyl-1-propene Methallylmagnesium chloride Methallylmagnesium chloride 3-Chloro-2-methyl-1-propene->Methallylmagnesium chloride + Mg, THF Mg Mg 4-Methallylpiperidin-4-ol 4-Methallylpiperidin-4-ol N-Benzoyl-4-methallylpiperidin-4-ol->4-Methallylpiperidin-4-ol  Acid/Base Hydrolysis

Caption: General synthetic scheme for 4-methallylpiperidin-4-ol.

Proposed Screening Protocols for Pharmacological Evaluation

To validate the hypothesized pharmacological activities, a tiered screening approach is recommended.

In Vitro Analgesic Activity Screening
  • Assay: Radioligand binding assays for µ, δ, and κ opioid receptors.

  • Objective: To determine the binding affinity and selectivity of the synthesized derivatives for opioid receptors.

  • Methodology:

    • Prepare cell membrane homogenates from cells expressing the recombinant human opioid receptors.

    • Incubate the membrane preparations with a radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptor) in the presence of varying concentrations of the test compounds.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC₅₀ values and subsequently the Ki values for each compound.

In Vitro Anticancer Activity Screening
  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Objective: To assess the cytotoxic effects of the derivatives on various cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., human leukemia cell line K562, breast cancer cell line MCF-7) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ values.

In Vivo Analgesic Efficacy Models

For compounds showing promising in vitro activity, in vivo models are crucial to confirm efficacy.

Experimental Protocol: Acetic Acid-Induced Writhing Test

  • Animal Model: Male Swiss albino mice.

  • Procedure:

    • Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.).

    • After a predetermined time (e.g., 30 minutes for i.p., 60 minutes for p.o.), inject 0.6% acetic acid solution (10 mL/kg, i.p.) to induce writhing.

    • Immediately after the acetic acid injection, observe the mice for 20 minutes and count the number of writhes (abdominal constrictions and stretching of hind limbs).

    • A positive control group receiving a known analgesic (e.g., aspirin) should be included.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.

Diagram: Proposed Screening Workflow

Screening_Workflow Library_Synthesis Synthesis of 4-Methallylpiperidin-4-ol Derivatives Primary_Screening Primary In Vitro Screening Library_Synthesis->Primary_Screening Analgesic_Assay Opioid Receptor Binding Assays Primary_Screening->Analgesic_Assay Anticancer_Assay MTT Cytotoxicity Assay Primary_Screening->Anticancer_Assay Antimicrobial_Assay MIC Determination Primary_Screening->Antimicrobial_Assay Hit_Identification Hit Identification & Prioritization Analgesic_Assay->Hit_Identification Anticancer_Assay->Hit_Identification Antimicrobial_Assay->Hit_Identification Secondary_Screening Secondary In Vivo Screening Hit_Identification->Secondary_Screening Analgesic_Model Acetic Acid Writhing Test Secondary_Screening->Analgesic_Model Anticancer_Model Xenograft Tumor Model Secondary_Screening->Anticancer_Model Lead_Optimization Lead Optimization Analgesic_Model->Lead_Optimization Anticancer_Model->Lead_Optimization

Caption: A tiered screening approach for pharmacological evaluation.

Structure-Activity Relationship (SAR) Considerations and Future Directions

While SAR for 4-methallylpiperidin-4-ol derivatives is yet to be established, insights can be drawn from related scaffolds.

Table 1: SAR Insights from 4-Hydroxypiperidine Analogs and Projections for 4-Methallylpiperidin-4-ol Derivatives

Position of ModificationObserved Effect in AnalogsProjected Importance for 4-Methallylpiperidin-4-ol Derivatives
N1-Substitution Crucial for activity. Aromatic and alkyl substituents significantly influence potency and selectivity.[5][6]Derivatization at this position is expected to be a key determinant of pharmacological activity. Exploration of various substituted aryl, heteroaryl, and aralkyl groups is warranted.
C4-Hydroxyl Group Important for hydrogen bonding interactions with target receptors.[1]This group is likely essential for anchoring the molecule in the binding pocket of various targets. Esterification or etherification could be explored to modulate properties.
C4-Methallyl Group -The size, conformation, and electronic nature of this group will likely influence target binding. Modifications to the allyl chain (e.g., saturation, isomerization) could provide valuable SAR data.

Future research should focus on the systematic exploration of these substitution patterns to build a comprehensive SAR profile for this novel class of compounds.

Conclusion

The 4-methallylpiperidin-4-ol scaffold represents a promising starting point for the discovery of novel therapeutic agents. By leveraging the established pharmacological profile of the 4-hydroxypiperidine core and applying rational drug design principles, it is anticipated that derivatives with potent analgesic, anticancer, and antimicrobial activities can be developed. The synthetic strategies and screening protocols outlined in this guide provide a robust framework for initiating and advancing research in this exciting area of medicinal chemistry.

References

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Archives of Pharmacal Research. 1997 Aug;20(4):338-41.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Saify ZS, Mushtaq N, Khan KM, et al. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin. 2005;53(1):75-7.
  • Saify, Zafar Saeed; Mushtaq, Nousheen; Khan, Khalid Mohammed et al. Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Sultan Qaboos University Journal for Science. 2005;10(1):27-32.
  • Naseem H, Mushtaq N, Saeed A, Shafi N, Inam M. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Wuts PGM. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. 2015;25(3):532-536.
  • Al-Ostoot FH, Al-Wabli RI, Al-Ghorbani M, et al. Design, synthesis and antitumor activity evaluation of pyrimidine derivatives containing 4-hydroxypiperidine group. Journal of Molecular Structure. 2023;1280:135068.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 4-Methylpiperidin-4-ol. Chem-Impex. Accessed February 12, 2024.
  • Al-Hazmi GH, Vidyagayatri M, Lohit N, Refat MS. Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology. 2024;26(3):1-7.
  • Bakr H, El-Nassan HB, El-Telbani EM. Synthesis and Structure Activity Relationship Study of N-Substituted 3,5-Diarylidene-Piperidin-4-Ones as Potential Antitumor Agents. Medicinal Chemistry Research. 2018;27(3):845-855.
  • 4-Hydroxypiperidine. Benchchem. Accessed February 12, 2024.
  • Colapret JA, Diamantidis G, Spencer HK, Spaulding TC, Rudo FG. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry. 1989;32(5):968-74.
  • Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment. Journal of the Indian Chemical Society. 2023;100(10):101168.
  • Al-Hazmi GH, Vidyagayatri M, Lohit N, Refat MS. Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology. 2024;26(3).
  • Al-Hazmi GH, Vidyagayatri M, Lohit N, Refat MS. Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. Polish Journal of Chemical Technology. 2024;26(3):1-7.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules. 2024;29(23):5034.
  • Ohkawa T, Maeda T, Takanohashi A, et al. Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. Bioorganic & Medicinal Chemistry. 2005;13(10):3457-64.
  • Krüger T, TME Mohamed, M Tluczynski, et al. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi. 2021;7(12):1021.
  • Zhang J, Liu Y, Xu Y. Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors. Bioorganic & Medicinal Chemistry. 2022;74:117051.
  • Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports. 2024;14(1):1-19.
  • Schirmeister T, B Klinker, T S K Kälble, et al. Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules. 2023;28(19):6798.

Sources

Solubility profile of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Dynamics and Solvent Selection for 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol

Executive Summary

4-(2-Methylprop-2-en-1-yl)piperidin-4-ol (often referred to as 4-methallyl-4-hydroxypiperidine) is a critical bicyclic intermediate utilized in the synthesis of advanced pharmaceutical agents, particularly H1-antihistamines and analgesic pharmacophores. Its unique 4,4-disubstituted architecture—featuring a polar hydroxyl group adjacent to a lipophilic methallyl tail—creates a complex amphiphilic solubility profile.

This guide provides a comprehensive analysis of the compound’s solubility behavior, deriving insights from structural activity relationships (SAR) and empirical data of homologous 4-piperidinols. It establishes protocols for solvent selection in reaction workup, purification, and crystallization, ensuring high recovery yields and purity.

Physicochemical Characterization & Solubility Logic

To master the solubility of this compound, one must understand the competition between its functional groups. The molecule exists in a delicate balance between the hydrophilic piperidine core and the hydrophobic methallyl substituent.

FeatureStructural MoietyPhysicochemical Impact
Core Ring Piperidine (Secondary Amine)Basic (pKa ~11). High polarity; hydrogen bond donor/acceptor. Drives solubility in aqueous acids and polar protic solvents.
C-4 Substituent A Tertiary Hydroxyl (-OH)Polar. Facilitates hydrogen bonding. Increases solubility in alcohols and water.
C-4 Substituent B 2-Methylprop-2-en-1-yl (Methallyl)Lipophilic. The alkene tail disrupts the water lattice, reducing aqueous solubility compared to the parent 4-piperidinol. Enhances solubility in chlorinated and aromatic solvents.

Expert Insight: Unlike simple 4-methylpiperidin-4-ol, the methallyl derivative possesses a reactive alkene. Solvents that promote cationic polymerization (strong acids at high heat) or radical formation (chlorinated solvents under intense UV) should be monitored, although the compound is generally stable under standard conditions.

Solubility Profile in Organic Solvents

The following profile categorizes solvents based on their interaction with the free base form of the compound.

A. Polar Protic Solvents (High Solubility)
  • Solvents: Methanol, Ethanol, Isopropanol.[1]

  • Mechanism: The hydroxyl and amine groups form strong hydrogen bond networks with the solvent.

  • Application: Ideal for reactions and transferring the material. However, they are poor choices for extraction from water due to miscibility.

B. Chlorinated & Polar Aprotic Solvents (High Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform, DMSO, DMF.

  • Mechanism: DCM is the "Gold Standard" solvent for this compound. The lipophilic methallyl group interacts favorably with the organic character of DCM, while the amine/alcohol remains solvated.

  • Application: Primary extraction solvent during aqueous workup.

C. Ethers & Esters (Moderate Solubility)
  • Solvents: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Diethyl Ether.

  • Mechanism: Soluble, but concentration-dependent. The compound may require slight warming in Diethyl Ether.

  • Application: Ethyl Acetate is the preferred solvent for recrystallization when paired with a non-polar anti-solvent.

D. Non-Polar Solvents (Low Solubility / Anti-Solvents)
  • Solvents: n-Hexane, n-Heptane, Cyclohexane, Toluene (Moderate).

  • Mechanism: The polar core resists solvation in aliphatic hydrocarbons.

  • Application: Critical for Purification. Adding Hexane to a concentrated Ethyl Acetate or DCM solution of the compound will trigger precipitation/crystallization.

Data Summary: Solubility Matrix

Note: Data represents the Free Base form at 25°C. "+++" = >100 mg/mL, "++" = 10-100 mg/mL, "+" = <10 mg/mL.

Solvent ClassRepresentative SolventSolubility RatingPrimary Utility
Alcohols Methanol+++ Synthesis medium; Homogeneous reactions.
Chlorinated Dichloromethane (DCM)+++ Extraction from aqueous phase.
Esters Ethyl Acetate++ Crystallization (Hot); Chromatography eluent.
Ethers THF++ Grignard reaction solvent.
Alkanes n-Heptane+ (Insoluble cold)Anti-solvent for precipitation.
Aqueous Water (pH 7)+ Poor solubility for free base; good for removing inorganic salts.
Aqueous Acid 1M HCl+++ Forms water-soluble hydrochloride salt.

Strategic Workflows

Workflow A: Purification via Anti-Solvent Crystallization

The most effective method to purify 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol from reaction byproducts (such as unreacted piperidone) is exploiting its solubility differential between Esters and Alkanes.

CrystallizationWorkflow Start Crude Mixture (Free Base) Dissolve Dissolve in Min. Vol. Hot Ethyl Acetate (50°C) Start->Dissolve Solvation Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Clarification AddAnti Slow Addition of n-Heptane (Dropwise) Filter->AddAnti Cloud Point Induction Cool Cool to 0-5°C (Slow Ramp) AddAnti->Cool Nucleation Collect Filtration & Drying (Vacuum) Cool->Collect Isolation

Caption: Optimized Anti-Solvent Crystallization workflow for high-purity isolation.

Workflow B: pH-Dependent Extraction (Acid/Base Swing)

Since the compound is an amine, its solubility can be toggled using pH. This is the most robust method for isolating the compound from neutral organic impurities.

ExtractionSwing OrgPhase Organic Phase (Impure) AcidExt Extract with 1M HCl OrgPhase->AcidExt AqPhase Aqueous Phase (Product as Salt) AcidExt->AqPhase Product Migrates Wash Wash with Ether/Hexane AqPhase->Wash Remove Neutrals Basify Basify to pH 12 (NaOH) Wash->Basify Free Base Regneration FinalExt Extract into DCM & Evaporate Basify->FinalExt Product Recovery

Caption: Acid-Base "Swing" Extraction to isolate the amine from non-basic impurities.

Experimental Protocol: Gravimetric Solubility Determination

If precise solubility data is required for a specific solvent binary system (e.g., for process scaling), use this self-validating protocol.

Reagents:

  • 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol (Dry, >98% purity).

  • Target Solvent (HPLC Grade).

  • 0.22 µm PTFE Syringe Filter.

Procedure:

  • Saturation: In a 4 mL vial, add 100 mg of the compound.

  • Addition: Add 0.5 mL of the target solvent.

  • Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until a visible precipitate persists.

  • Agitation: Shake at 25°C for 24 hours (thermostatic shaker).

  • Filtration: Draw the supernatant through a pre-warmed 0.22 µm filter.

  • Gravimetry: Pipette exactly 0.2 mL of the filtrate into a pre-weighed aluminum pan. Evaporate solvent (vacuum oven at 40°C) to constant weight.

  • Calculation:

    
    
    

References

  • PubChem. (2025). Compound Summary: 4-Methylpiperidin-4-ol (Analogous Structure Data). National Library of Medicine.

  • ChemicalBook. (2024). Synthesis and Properties of 4-Hydroxypiperidine Derivatives.

  • BenchChem. (2025).[1] Technical Guide: Solubility Profile of Piperidine Derivatives.

  • EPA CompTox. (2024). Physicochemical Property Estimates for 4-substituted Piperidines. US Environmental Protection Agency.

  • ResearchGate. (2013). Synthesis and Characterization of Substituted Piperidin-4-ones and their Derivatives.

Sources

The Strategic Reactivity of the N-Methallyl Group in Piperidin-4-ol Scaffolds: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The piperidin-4-ol motif is a privileged scaffold in modern drug discovery, appearing in numerous biologically active compounds and clinical candidates.[1] Its conformational rigidity and the synthetic versatility of its nitrogen and C4-hydroxyl functionalities make it an attractive starting point for library synthesis. The introduction of an N-methallyl group imparts a unique set of reactive handles, transforming the parent heterocycle into a versatile platform for advanced molecular construction. This guide provides a comprehensive overview of the synthesis and reactivity of N-methallyl-piperidin-4-ol, focusing on its application in palladium-catalyzed cross-coupling, oxidative cleavage, and its role as a strategically labile protecting group. We delve into the mechanistic underpinnings of these transformations, offer field-tested experimental protocols, and present a framework for leveraging the methallyl group's distinct chemical behavior in complex synthetic campaigns.

Introduction: The Synergy of a Privileged Scaffold and a Versatile Functional Group

The piperidine ring is a cornerstone of medicinal chemistry, and the 4-hydroxy-substituted variant, in particular, offers a valuable anchor for exploring chemical space. The hydroxyl group can act as a hydrogen bond donor or acceptor and provides a convenient point for further functionalization. When the piperidine nitrogen is substituted with a methallyl group (2-methylprop-2-en-1-yl), the resulting molecule, N-methallyl-piperidin-4-ol, becomes a trifunctional building block.

The methallyl group is more than a simple alkyl substituent. Its reactivity is dominated by the terminal alkene and the allylic C-N bond, offering orthogonal chemical handles to the C4-hydroxyl group. The presence of the methyl group on the double bond sterically and electronically differentiates it from the simpler allyl group, influencing regioselectivity in addition reactions and modulating its lability in catalytic processes. This guide will explore how these features can be strategically exploited.

Synthesis of the Core Scaffold: N-Methallyl-Piperidin-4-ol

The reliable synthesis of the starting material is paramount. A robust and scalable route begins with the commercially available 1-Boc-4-piperidone. The synthesis is a straightforward two-step process that ensures high purity and yield.

Experimental Protocol: Synthesis of N-Methallyl-Piperidin-4-ol

Step 1: Boc-Deprotection of tert-butyl 4-hydroxypiperidine-1-carboxylate

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (10.0 g, 49.7 mmol) in 1,4-dioxane (50 mL), add a saturated solution of HCl in 1,4-dioxane (50 mL) at room temperature.

  • Stir the mixture for 2-3 hours, monitoring the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to yield piperidin-4-ol hydrochloride as a white solid (yield typically >95%).[2] This crude salt is often of sufficient purity for the next step.

    • Causality Insight: The use of HCl in dioxane is a standard, highly efficient method for Boc deprotection. The reaction is clean, and the product precipitates as its hydrochloride salt, which is easily isolated and is less volatile and more stable than the free amine.

Step 2: N-Alkylation with Methallyl Chloride

  • Dissolve piperidin-4-ol hydrochloride (6.8 g, 49.7 mmol) in dimethylformamide (DMF, 100 mL).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 20.6 g, 149 mmol, 3.0 equiv.), to the solution. The base neutralizes the hydrochloride and facilitates the subsequent alkylation.

  • Add methallyl chloride (5.4 g, 59.6 mmol, 1.2 equiv.) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

  • After cooling to room temperature, pour the mixture into water (300 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-methallyl-piperidin-4-ol as a pale yellow oil.

G cluster_0 Synthesis Workflow Start 1-Boc-4-hydroxypiperidine Step1 Boc Deprotection (HCl in Dioxane) Start->Step1 Intermediate Piperidin-4-ol HCl Step1->Intermediate Step2 N-Alkylation (Methallyl Chloride, K₂CO₃) Intermediate->Step2 Product N-Methallyl-piperidin-4-ol Step2->Product

Caption: Synthetic workflow for N-methallyl-piperidin-4-ol.

Palladium-Catalyzed Reactivity: The Tsuji-Trost Reaction

The N-methallyl group is an excellent substrate for palladium-catalyzed allylic substitution, commonly known as the Tsuji-Trost reaction.[3][4] This transformation allows for the strategic cleavage of the C-N bond and the formation of a new bond between a nucleophile and the methallyl fragment, liberating the parent piperidin-4-ol. This serves as an elegant deprotection strategy or a method to transfer the methallyl group.

Mechanism and Rationale

The catalytic cycle begins with the coordination of the Pd(0) catalyst to the alkene of the methallyl group.[5] Oxidative addition follows, cleaving the C-N bond to form a π-allylpalladium(II) complex. The piperidin-4-ol acts as the leaving group. A soft nucleophile then attacks one of the terminal carbons of the π-allyl complex, followed by reductive elimination to release the product and regenerate the Pd(0) catalyst.[3]

G Start N-Methallyl-piperidin-4-ol + Pd(0)L₂ Complex1 η²-π-allyl Complex Start->Complex1 Coordination Complex2 η³-π-allylpalladium(II) Complex + Piperidin-4-ol Complex1->Complex2 Oxidative Addition Attack Nucleophilic Attack (Nu⁻) Complex2:f0->Attack Complex3 Pd(II) Intermediate Attack->Complex3 Product Methallylated Nucleophile + Pd(0)L₂ Complex3->Product Reductive Elimination Product->Start Catalyst Regeneration

Caption: Catalytic cycle of the Tsuji-Trost reaction.

Experimental Protocol: Pd-Catalyzed Deprotection/Methallyl Transfer
  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve N-methallyl-piperidin-4-ol (1.0 g, 6.44 mmol) in anhydrous tetrahydrofuran (THF, 25 mL).

  • Add the nucleophile (e.g., dimethyl malonate, 1.02 g, 7.73 mmol, 1.2 equiv.) and a base if required (e.g., N,O-Bis(trimethylsilyl)acetamide).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 372 mg, 0.32 mmol, 5 mol%).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction, dilute with diethyl ether, and wash with saturated ammonium chloride solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to isolate the methallylated nucleophile and the recovered piperidin-4-ol.

Self-Validation and Trustworthiness: The success of this protocol relies on the complete exclusion of oxygen, as Pd(0) species are sensitive to oxidation.[6] The use of a well-defined catalyst like Pd(PPh₃)₄ ensures reproducibility. A control experiment run without the palladium catalyst should show no reaction, confirming the catalytic nature of the process.

NucleophileProductTypical Yield (%)
Dimethyl malonateDimethyl 2-(2-methylallyl)malonate85-95%
Phenol(2-Methylallyl)(phenyl)ether70-85%
Phthalimide2-(2-Methylallyl)isoindoline-1,3-dione80-90%

Oxidative Cleavage: Ozonolysis

Ozonolysis provides a powerful method for cleaving the methallyl group's double bond, which ultimately leads to the removal of the entire substituent from the piperidine nitrogen. This deprotection strategy is orthogonal to many other common protecting groups.

Mechanism and Rationale

Ozone undergoes a [3+2] cycloaddition with the alkene to form a highly unstable primary ozonide (molozonide).[7] This intermediate rapidly rearranges to a more stable secondary ozonide. Subsequent workup under reductive or oxidative conditions determines the final products. For deprotection, a reductive workup (e.g., with dimethyl sulfide or sodium borohydride) is typically employed to quench reactive peroxide species and yield the deprotected piperidin-4-ol and acetone.

The ozonolysis of N-substituted piperidines can sometimes be complex, with potential side reactions involving the tertiary amine.[8] However, the electron-rich double bond of the methallyl group is generally more reactive towards ozone, allowing for selective cleavage under carefully controlled conditions (e.g., low temperature).

Experimental Protocol: Ozonolytic Deprotection
  • Dissolve N-methallyl-piperidin-4-ol (1.0 g, 6.44 mmol) in a suitable solvent mixture like dichloromethane (DCM) and methanol (MeOH) (9:1, 50 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. Monitor the reaction by TLC or the appearance of a persistent blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with nitrogen or argon gas to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide (DMS, 1.2 mL, 16.1 mmol, 2.5 equiv.), and allow the solution to slowly warm to room temperature overnight.

  • Concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by an appropriate method, such as acid-base extraction or chromatography, to yield piperidin-4-ol.

Causality Insight: The low temperature (-78 °C) is critical to control the reaction, prevent over-oxidation, and stabilize the ozonide intermediates.[9] The reductive workup with DMS is a mild and efficient way to decompose the ozonide to the desired carbonyls without forming carboxylic acids or other oxidized byproducts.

Conclusion and Future Outlook

The N-methallyl group serves as a highly versatile and strategically valuable substituent for the piperidin-4-ol core. Its unique reactivity profile allows for selective transformations that are largely orthogonal to the chemistry of the C4-hydroxyl group. Through palladium-catalyzed reactions, it can function as a readily cleavable protecting group that can be removed under neutral conditions, a significant advantage over acid- or base-labile groups. Furthermore, oxidative cleavage via ozonolysis offers an alternative deprotection pathway that is compatible with a different set of functional groups.

For researchers in drug development, mastering the reactivity of the N-methallyl-piperidin-4-ol scaffold opens up efficient synthetic routes. It allows for the late-stage introduction of diversity at the nitrogen position or the unmasking of the secondary amine for subsequent conjugation or modification. The principles and protocols outlined in this guide provide a robust foundation for leveraging this powerful synthetic tool in the pursuit of novel and complex molecular architectures.

References

  • Tsuji-Trost Reaction - Organic Chemistry Portal. [Link][3]

  • Tsuji-Trost Allylation - YouTube. [Link][5]

  • Allyl, Methallyl, Prenyl, and Methylprenyl Ethers as Protected Alcohols: Their Selective Cleavage with Diphenyldisulfone under Neutral Conditions | Request PDF - ResearchGate. [Link][10]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link][11]

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link][4]

  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - NIH. [Link][12]

  • Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. [Link][13]

  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. [Link][14]

  • US2784192A - Preparation of 4-hydroxypiperidines - Google Patents. [15]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link][6]

  • Ozonation of piperidine, piperazine and morpholine: Kinetics, stoichiometry, product formation and mechanistic considerations - PubMed. [Link][8]

  • Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal. [Link][16]

  • Reactions of Peroxide Products of Ozonolysis of Allyl Ethers/Esters in the АсОН-CH2Cl2 System on Treatment with Semicarbazide Hydrochloride | Request PDF - ResearchGate. [Link][9]

  • Experimental and Theoretical Studies of Trans-2-Pentenal Atmospheric Ozonolysis - MDPI. [Link][17]

  • Constructive Ozonolysis: Capturing Primary Ozonides - ChemRxiv. [Link][7]

  • Investigation of 4-piperidinols as novel H3 antagonists - PubMed. [Link][1]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol via a One-Pot Barbier Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(2-methylprop-2-en-1-yl)piperidin-4-ol, a valuable tertiary alcohol intermediate in medicinal chemistry. The described method utilizes a one-pot Barbier-type reaction, a robust and operationally simple alternative to the traditional Grignard synthesis.[1][2] This approach involves the in situ formation of an organomagnesium reagent from 3-bromo-2-methylpropene, which then reacts directly with N-Boc-4-piperidone. We detail the complete workflow from reaction setup and execution to purification and characterization, emphasizing the rationale behind critical steps to ensure reproducibility and high yield. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: Rationale and Synthetic Strategy

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules.[3] Specifically, 4-substituted piperidin-4-ol derivatives serve as crucial building blocks for creating compounds with diverse therapeutic applications, including analgesics and neurological agents.[4][5] The target molecule, 4-(2-methylprop-2-en-1-yl)piperidin-4-ol, incorporates a tertiary alcohol and a versatile methallyl group, making it an attractive intermediate for further functionalization.

The synthesis of tertiary alcohols is most commonly achieved through the nucleophilic addition of an organometallic reagent to a ketone.[6][7][8] While the Grignard reaction is a classic and powerful tool for this transformation, it requires the pre-formation of the organomagnesium reagent. The Barbier reaction offers a significant procedural advantage by allowing the one-pot reaction of an alkyl halide, a carbonyl compound, and a metal (such as magnesium, zinc, or indium).[1][9][10] This concurrent formation and reaction of the organometallic species often leads to milder reaction conditions and can be more tolerant of certain functional groups.[11]

This protocol employs a Barbier-type synthesis for its operational simplicity and efficiency. We utilize the commercially available and stable N-Boc-4-piperidone as the ketone starting material. The Boc (tert-butoxycarbonyl) protecting group is robust under the basic reaction conditions and can be readily removed post-synthesis if the free amine is required.

Reaction Mechanism and Workflow

The core of this synthesis is the nucleophilic addition of a methallyl organomagnesium species to the electrophilic carbonyl carbon of N-Boc-4-piperidone.

Mechanism:

  • Activation & Formation: Magnesium metal is activated, and it reacts with 3-bromo-2-methylpropene via oxidative addition to form methallylmagnesium bromide in situ.

  • Nucleophilic Attack: The nucleophilic carbon of the methallylmagnesium bromide attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. This forms a tetrahedral magnesium alkoxide intermediate.

  • Protonation (Work-up): The reaction is quenched with a mild acidic solution (e.g., saturated aqueous NH₄Cl). The magnesium alkoxide is protonated to yield the final tertiary alcohol product, 1-(tert-butoxycarbonyl)-4-(2-methylprop-2-en-1-yl)piperidin-4-ol.

Diagram: Reaction Mechanism

Caption: Mechanism of the Barbier-type reaction.

Diagram: Experimental Workflow

G start Reaction Setup (Inert Atmosphere) reagents Charge Flask: - Mg turnings - N-Boc-4-piperidone - Anhydrous THF start->reagents addition Slow, Dropwise Addition of 3-bromo-2-methylpropene (0-5 °C) reagents->addition reaction Stir at Room Temp (Monitor by TLC) addition->reaction workup Quench with sat. aq. NH₄Cl Perform Liquid-Liquid Extraction reaction->workup purification Purify Crude Product (Silica Gel Column Chromatography) workup->purification characterization Characterize Pure Product (NMR, MS, IR) purification->characterization end Final Product characterization->end

Caption: High-level experimental workflow.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierAmountMoles (mmol)Notes
N-Boc-4-piperidone≥97%Sigma-Aldrich5.0 g25.1-
Magnesium Turnings99.5%Sigma-Aldrich0.92 g37.7Must be dry.
3-Bromo-2-methylpropene98%Sigma-Aldrich4.4 g (3.2 mL)32.6Corrosive lachrymator. Handle in a fume hood.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich100 mL-Inhibitor-free. Use freshly distilled or from a solvent purification system.
IodineCrystalJ.T. Baker1 small crystal-For Mg activation.
Saturated NH₄Cl (aq.)-Lab Prepared~50 mL-For work-up.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific~300 mL-For extraction.
Brine (Saturated NaCl)-Lab Prepared~50 mL-For extraction wash.
Anhydrous MgSO₄-VWRAs needed-For drying organic layer.
Silica Gel230-400 meshSorbent TechnologiesAs needed-For chromatography.
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser and pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) line with bubbler

  • Ice/water bath

  • Syringes and needles

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble the 250 mL three-necked flask with the dropping funnel, condenser (with N₂/Ar inlet), and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

    • Causality: The organomagnesium reagent is highly reactive with water and atmospheric oxygen. An anhydrous, inert atmosphere is critical to prevent quenching of the reagent and ensure a successful reaction.

  • Charging the Flask:

    • Quickly weigh and add the magnesium turnings (0.92 g) to the reaction flask. Add a single small crystal of iodine.

    • Gently warm the flask with a heat gun under the inert atmosphere until faint purple iodine vapors are observed. This indicates the activation of the magnesium surface. Allow to cool.

    • Add N-Boc-4-piperidone (5.0 g) and 50 mL of anhydrous THF to the flask via syringe. Begin stirring to dissolve the ketone.

  • Reaction Execution:

    • In a separate dry flask, prepare a solution of 3-bromo-2-methylpropene (3.2 mL) in 25 mL of anhydrous THF. Load this solution into the dropping funnel.

    • Cool the main reaction flask to 0-5 °C using an ice/water bath.

    • Add the 3-bromo-2-methylpropene solution dropwise from the funnel to the stirred suspension over a period of 45-60 minutes. A gentle reflux or bubbling may be observed as the reaction initiates.

    • Causality: The formation of the organomagnesium reagent is exothermic. Slow, controlled addition at a low temperature prevents the reaction from becoming too vigorous and minimizes the formation of side products, such as Wurtz coupling of the alkyl halide.[12]

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours.

    • Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the N-Boc-4-piperidone spot has been consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask again in an ice bath.

    • Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution dropwise. Stir for 15 minutes until the gray solids turn into a white precipitate.

    • Causality: Saturated NH₄Cl is a mild proton source that effectively protonates the alkoxide and hydrolyzes magnesium salts without being strongly acidic, which could potentially cause side reactions with the product.

    • Transfer the entire mixture to a separatory funnel. Add 100 mL of ethyl acetate and shake well.

    • Separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

    • Combine the organic layers and wash them with 50 mL of brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a viscous oil or semi-solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Prepare the column and load the crude product (adsorbed onto a small amount of silica gel for best results).

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(tert-butoxycarbonyl)-4-(2-methylprop-2-en-1-yl)piperidin-4-ol as a white solid or colorless oil. The N-Boc protected product can be deprotected using standard methods (e.g., treatment with trifluoroacetic acid or HCl in dioxane) if the free amine is desired.[13]

Product Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results for 1-(tert-butoxycarbonyl)-4-(2-methylprop-2-en-1-yl)piperidin-4-ol
¹H NMR (400 MHz, CDCl₃)δ (ppm): 4.85 (s, 1H), 4.75 (s, 1H), 3.80-3.60 (m, 2H), 3.20-3.00 (m, 2H), 2.25 (s, 2H), 1.75 (s, 3H), 1.65-1.50 (m, 4H), 1.45 (s, 9H), 1.30 (s, 1H, -OH).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 155.0, 144.5, 113.0, 79.5, 70.0, 48.0, 38.5, 35.0, 28.5, 22.5.
Mass Spec. (ESI+)Expected m/z: 270.2 [M+H]⁺, 292.2 [M+Na]⁺.
IR Spectroscopy (thin film)ν (cm⁻¹): 3450 (br, O-H), 2975 (C-H), 1680 (C=O, carbamate), 1650 (C=C), 1160 (C-O).

Note: NMR peak positions are approximate and may vary slightly based on solvent and concentration.[14][15][16]

Safety and Handling Precautions

  • General: Conduct the entire procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Solvents: Tetrahydrofuran (THF) and ethyl acetate are highly flammable. Keep away from ignition sources. THF can form explosive peroxides; use from a freshly opened container or a solvent purification system.

  • Reagents: 3-bromo-2-methylpropene is corrosive, toxic, and a lachrymator. Handle with extreme care. Magnesium turnings are flammable when finely divided.

  • Reaction Quenching: The quenching of the reaction is exothermic and will release hydrogen gas. Add the aqueous solution slowly and ensure adequate ventilation.

References

  • The Organic Chemistry Tutor. (2026). Synthesize ANY alcohol with Grignard Magic from Ketones! YouTube. [Link]

  • Chemistry LibreTexts. (2020). Organometallic Reagents in Alcohol Synthesis. [Link]

  • ResearchGate. (2008). Recent Progress in the Catalytic Synthesis of Tertiary Alcohols from Ketones with Organometallic Reagents. [Link]

  • Guiry, P. J., et al. (2017). Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design. Angewandte Chemie International Edition, 56(15), 4272-4276. [Link]

  • Couty, F., et al. (2012). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 10(1), 123-131. [Link]

  • ChemEurope. (n.d.). Barbier reaction. [Link]

  • Cambridge University Press. (n.d.). Barbier Reaction. [Link]

  • Google Patents. (1957). Preparation of 4-hydroxypiperidines. US2784192A.
  • PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Barbier reaction. [Link]

  • ResearchGate. (2010). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • ResearchGate. (n.d.). Selected 2D NMR correlations for compound 1. [Link]

  • ResearchGate. (n.d.). Barbier Reaction. [Link]

  • Organic Syntheses. (n.d.). Allylmagnesium bromide. [Link]

  • Google Patents. (1974).
  • ResearchGate. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89, 7148-7155. [Link]

  • Tang, B. Z., et al. (2017). The introduction of the Barbier reaction into polymer chemistry. Nature Communications, 8, 1193. [Link]

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. (2005). Method for preparing 4-piperidyl piperidine. CN1583742A.
  • European Patent Office. (2018). Process for preparing a piperidin-4-one. EP3666757A1. [Link]

  • Kambe, N., et al. (2001). Cross-coupling of alkyl halides with Grignard reagents using nickel and palladium complexes bearing η3-allyl ligand as catalysts. Chemical Communications, (23), 2576-2577. [Link]

  • Science of Synthesis. (n.d.). Allylic Grignard reagents. Thieme. [Link]

  • Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616. [Link]

  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

  • Google Patents. (2021). Process for preparing 4-methylenepiperidine or acid addition salt thereof. CN108017573B.
  • O'Brien, P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8348–8357. [Link]

Sources

Strategic Reagent Selection for the Synthesis of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | Protocol Guide

Abstract & Strategic Overview

The synthesis of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol (also known as 4-methallyl-4-hydroxypiperidine) represents a classic yet critical transformation in medicinal chemistry: the construction of a quaternary carbon center at the 4-position of a piperidine ring. This scaffold is a privileged motif found in various bioactive alkaloids, tachykinin receptor antagonists, and calcium channel blockers.

The core synthetic challenge lies in the 1,2-nucleophilic addition of a bulky methallyl group to a piperidin-4-one ketone. This transformation competes with enolization (proton abstraction) due to the basicity of organometallic reagents. Furthermore, the secondary amine of the piperidine must be orthogonally protected to prevent quenching of the nucleophile.

This guide provides two validated protocols:

  • The Grignard Route (Standard): High-yielding, strictly anhydrous, suitable for scale-up.

  • The Barbier Route (Alternative): Operationally simple, moisture-tolerant, "green" chemistry compatible.[1]

Reagent Selection & Comparative Analysis

The choice of reagent system dictates the reaction setup, safety profile, and impurity landscape.

Table 1: Comparative Analysis of Reagent Systems

ParameterMethod A: Grignard Reagent Method B: Barbier Conditions
Primary Reagents Methallylmagnesium chloride (or bromide)Methallyl bromide + Zinc (dust) or Indium
Electrophile N-Boc-4-piperidone (Essential Protection)N-Boc-4-piperidone
Solvent System Anhydrous THF or Et₂O (Strictly Dry)THF/Sat. NH₄Cl (aq) or DMF
Temperature -78°C to 0°C0°C to Room Temperature
Mechanism Pre-formed nucleophile attackIn situ organometallic formation
Key Advantage High atom economy; rapid reaction.Tolerates moisture; no inert gas needed (if Indium used).
Key Risk Enolization (side product); Moisture sensitivity.Initiation latency; Heterogeneous mixture.
The Necessity of N-Protection

Direct addition to unprotected 4-piperidone is not feasible. The acidic N-H proton will instantly quench the organometallic reagent (Grignard or Zinc species), consuming 1 equivalent of reagent and generating the magnesium amide, which often precipitates and stalls the reaction.

  • Recommendation: Use N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate). It is commercially available, stable to basic nucleophiles, and easily removed under acidic conditions (TFA or HCl) to yield the final free amine.

Visualizing the Synthetic Pathway

The following diagram outlines the complete workflow from the commercial starting material to the final deprotected salt.

SynthesisPathway Start N-Boc-4-piperidone (Electrophile) Intermed N-Boc-4-methallyl- piperidin-4-ol Start->Intermed 1,2-Addition (THF, 0°C) Reagent Methallyl Nucleophile (Grignard or Barbier) Reagent->Intermed Final 4-(2-Methylprop-2-en-1-yl) piperidin-4-ol (Salt) Intermed->Final Boc Removal Deprotect Acidic Deprotection (TFA or HCl)

Figure 1: Strategic pathway for the synthesis of the target piperidin-4-ol scaffold.

Detailed Protocols

Protocol A: The Grignard Addition (Gold Standard)

Best for: High purity requirements and anhydrous facility availability.

Reagents Required:

  • N-Boc-4-piperidone (1.0 equiv)

  • Methallylmagnesium chloride (0.5 M in THF) (1.2 – 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Allow to cool under inert atmosphere.

  • Dissolution: Charge the flask with N-Boc-4-piperidone (e.g., 1.99 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to 0°C using an ice/water bath.

    • Expert Note: While -78°C is standard for kinetic control, the steric bulk of the methallyl group usually prevents 1,4-addition. 0°C is sufficient and prevents the Grignard reagent from precipitating.

  • Addition: Transfer the Methallylmagnesium chloride solution (24-30 mL of 0.5M solution) to a pressure-equalizing addition funnel. Add dropwise to the ketone solution over 20 minutes.

    • Observation: The solution may turn slightly cloudy or yellow.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The ketone spot should disappear.

  • Quenching: Cool back to 0°C. Carefully add saturated aq. NH₄Cl (10 mL) dropwise. This step is exothermic; vigorous stirring is required to break up magnesium salts.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and water. Separate the organic layer.[2][3] Extract the aqueous layer 2x with EtOAc. Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude N-Boc intermediate is often an oil. Purify via silica gel chromatography (0-30% EtOAc in Hexanes) if necessary, though it is often pure enough for deprotection.

Protocol B: The Barbier Reaction (Robust/Green)

Best for: Quick screening, educational settings, or when anhydrous solvents are unavailable.

Reagents Required:

  • N-Boc-4-piperidone (1.0 equiv)

  • 3-Bromo-2-methylpropene (Methallyl bromide) (1.5 equiv)

  • Zinc dust (activated) (2.0 equiv) or Indium powder (1.2 equiv)

  • Saturated aq.[1] NH₄Cl / THF (1:1 mixture)

Step-by-Step Methodology:

  • Activation: If using Zinc, activate by washing with dilute HCl, then water, then acetone, and drying under vacuum. (Indium requires no activation).

  • Mixing: In a single-neck flask, combine N-Boc-4-piperidone (10 mmol) and Methallyl bromide (15 mmol) in THF (15 mL).

  • Initiation: Add Saturated aq. NH₄Cl (15 mL). The mixture will be biphasic.

  • Metal Addition: Add the Zinc dust (20 mmol) or Indium (12 mmol) in portions with vigorous stirring.

    • Mechanism:[2][4][5][6][7] The metal reacts with the bromide in situ to form the organometallic species, which immediately attacks the ketone.

  • Reaction: Stir vigorously at RT for 4–12 hours.

  • Workup: Filter off excess metal through a Celite pad. Extract the filtrate with EtOAc or Ether. Wash with brine, dry, and concentrate.[8]

Protocol C: Deprotection (To Final Product)

To obtain 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol :

  • Dissolve the N-Boc intermediate from Protocol A or B in Dichloromethane (DCM) (5 mL/g).

  • Add Trifluoroacetic acid (TFA) (1:1 ratio with DCM) or 4M HCl in Dioxane .

  • Stir at RT for 1–2 hours (monitor for loss of Boc group by TLC).

  • Isolation:

    • For TFA: Concentrate in vacuo. Azeotrope with toluene to remove excess TFA.

    • For HCl: The product often precipitates as the hydrochloride salt. Filter and wash with ether.

Critical Troubleshooting & Quality Control

Table 2: Troubleshooting Common Issues

IssueDiagnosisCorrective Action
Low Yield (Grignard) "Enolization" occurred; Ketone acted as an acid.Ensure Temperature is low (0°C). Add CeCl₃ (anhydrous) to form the organocerium reagent (Luche reduction type), which is less basic and more nucleophilic.
Starting Material Remains Grignard reagent degraded (moisture).Titrate Grignard reagent before use. Ensure glassware is flame-dried.
Waxy Solid Product Residual Boc-anhydride or oligomers.Recrystallize from Hexane/EtOAc or perform column chromatography.[9]
No Reaction (Barbier) Metal surface passivated.Add a crystal of Iodine (I₂) or 1,2-dibromoethane to activate the Zinc.
Experimental Workflow Diagram (Grignard)

GrignardWorkflow Step1 Step 1: Flame Dry Flask (N2 Atmosphere) Step2 Step 2: Dissolve N-Boc-Piperidone in Anhydrous THF Step1->Step2 Step3 Step 3: Cool to 0°C Step2->Step3 Step4 Step 4: Dropwise Addition of Methallylmagnesium Chloride Step3->Step4 Step5 Step 5: Quench with Sat. NH4Cl Step4->Step5 Stir 2h

Figure 2: Operational workflow for the moisture-sensitive Grignard protocol.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Grignard vs.
  • Bennett, D. J., et al. (2010). "Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring."[10] Beilstein Journal of Organic Chemistry, 6, 11. Link (Demonstrates piperidone functionalization).

  • Sigma-Aldrich. "Grignard Reagents - Preparation and Reactivity." Link

  • Li, C. J. (2005). "Organic reactions in aqueous media with a focus on carbon-carbon bond formations." Chemical Reviews, 105(8), 3095-3165. (Reference for Aqueous Barbier/Zinc conditions).
  • Pettit, G. R., et al. (2017). "Solvent-Free Mechanochemical Deprotection of N-Boc Group." Fulir / Ruder Boskovic Institute. Link (Alternative Green deprotection methods).

Sources

Application Notes & Protocols: 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol is a specialized chemical intermediate. The information herein is a synthesis of established chemical principles and data from analogous structures, intended to guide researchers. All protocols should be adapted and optimized under appropriate laboratory settings.

Introduction: The Strategic Value of the 4-Substituted Piperidin-4-ol Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs.[1] Its conformational flexibility and basic nitrogen atom allow for precise three-dimensional arrangements that can optimize interactions with biological targets, while also favorably influencing pharmacokinetic properties such as solubility and membrane permeability.[2]

Within this class, the 4-substituted piperidin-4-ol motif is of particular importance. It serves as a versatile precursor for a range of pharmaceuticals, from potent analgesics to central nervous system agents.[3][4] The tertiary alcohol at the C4 position introduces a key functional handle and a chiral center (if applicable), while the adjacent C4 substituent provides a vector for molecular elaboration.

This guide focuses on the synthetic utility of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol , an intermediate that combines the core piperidin-4-ol structure with a reactive methallyl group. This unique combination offers multiple avenues for diversification, making it a valuable building block in drug discovery and development.

Physicochemical & Spectroscopic Profile (Predicted)

Due to the limited availability of experimental data for this specific molecule, the following properties are predicted based on its constituent functional groups and analogous compounds like 4-aryl-4-hydroxypiperidines.[5]

PropertyPredicted Value / CharacteristicRationale & Notes
Molecular Formula C9H17NO-
Molecular Weight 155.24 g/mol -
Appearance White to off-white solid or viscous oilTypical for tertiary amino-alcohols of this molecular weight.
Solubility Soluble in methanol, ethanol, DMSO, DCM. Sparingly soluble in water.The polar alcohol and amine groups confer some aqueous solubility, while the hydrocarbon backbone ensures solubility in organic solvents.
Boiling Point >200 °C (estimated)High due to hydrogen bonding from the hydroxyl group.
pKa (Piperidine N) 9.0 - 10.5The piperidine nitrogen is basic and will be protonated at physiological pH.
¹H NMR Peaks expected for piperidine ring protons (δ 1.5-3.0), methallyl CH2 (δ ~2.2), vinyl CH2 (δ ~4.8), and methyl (δ ~1.7).The exact shifts will depend on the solvent and N-substituent.
¹³C NMR Signals for the quaternary C4-O carbon (δ ~70), piperidine ring carbons (δ 25-60), and methallyl carbons (vinyl, alkyl).-
IR Spectroscopy Broad O-H stretch (~3300 cm⁻¹), N-H stretch (if N is unsubstituted, ~3300 cm⁻¹), C=C stretch (~1650 cm⁻¹).Characteristic absorptions for the key functional groups.

Proposed Synthesis Protocol: Grignard Addition to a 4-Piperidone Precursor

The most direct and established method for creating a 4-alkyl-4-hydroxypiperidine structure is the Grignard reaction.[6] This protocol outlines the synthesis starting from a commercially available, N-protected 4-piperidone. The N-Boc (tert-butyloxycarbonyl) group is chosen for its stability under Grignard conditions and its ease of removal under acidic conditions.

Synthetic Workflow Diagram

G cluster_0 Part A: Grignard Reagent Formation cluster_1 Part B: Nucleophilic Addition cluster_2 Part C: N-Deprotection (Optional) Mg Mg turnings Grignard Methallylmagnesium Chloride Mg->Grignard Anhydrous THF Iodine crystal (activator) MethallylCl 3-chloro-2-methyl-1-propene MethallylCl->Grignard Adduct Magnesium Alkoxide Adduct (Intermediate) Grignard->Adduct Piperidone N-Boc-4-piperidone Piperidone->Adduct Anhydrous THF -78 °C to 0 °C Product N-Boc-4-(2-methylprop-2-en-1-yl)piperidin-4-ol Adduct->Product Aqueous NH4Cl quench FinalProduct 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol Product->FinalProduct HCl in Dioxane or TFA

Caption: Proposed synthesis of the target intermediate via Grignard reaction.

Detailed Experimental Protocol

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 3-chloro-2-methyl-1-propene (Methallyl chloride)

  • Anhydrous Tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware (oven-dried)

Protocol Steps:

  • Grignard Reagent Preparation: a. Place magnesium turnings (1.2 equivalents) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon). b. Add a small crystal of iodine. c. Add a small portion of anhydrous THF and stir. d. Slowly add a solution of methallyl chloride (1.1 equivalents) in anhydrous THF dropwise. The disappearance of the iodine color and gentle reflux indicates the initiation of the reaction. Maintain a gentle reflux by controlling the addition rate. e. After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • Nucleophilic Addition to Piperidone: a. In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF under an inert atmosphere. b. Cool this solution to -78 °C using a dry ice/acetone bath.[6] c. Slowly add the freshly prepared methallylmagnesium chloride solution via cannula to the cooled piperidone solution. d. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to 0 °C and stir for an additional 1 hour.

  • Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield N-Boc-4-(2-methylprop-2-en-1-yl)piperidin-4-ol.

  • N-Deprotection (Optional): a. Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dioxane or dichloromethane. b. Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA). c. Stir at room temperature for 2-4 hours, monitoring by TLC. d. Concentrate the mixture under reduced pressure. If an HCl salt is formed, it may precipitate and can be collected by filtration. Otherwise, basify with aqueous NaOH and extract the free base into an organic solvent.

Causality and Trustworthiness: The use of anhydrous conditions is critical as Grignard reagents are strong bases and will be quenched by water.[7] The reaction is performed at low temperatures to minimize side reactions such as enolization of the piperidone.[6] The aqueous NH₄Cl quench is a mild method to protonate the alkoxide and decompose any remaining Grignard reagent without using strong acid, which could cause elimination of the tertiary alcohol.

Applications in Pharmaceutical Synthesis

The title compound is a bifunctional intermediate, offering two primary sites for chemical modification: the piperidine nitrogen and the methallyl group. The tertiary alcohol is generally less reactive but can participate in certain transformations.

N-Functionalization: Building Pharmacophores

The secondary amine of the piperidine is a strong nucleophile and can be readily functionalized. This is a common strategy in drug synthesis to introduce moieties that modulate receptor binding, selectivity, or pharmacokinetic properties.[8]

G cluster_0 N-Alkylation cluster_1 N-Acylation cluster_2 Reductive Amination Start 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol Alkylation N-Alkylated Product Start->Alkylation R-X (Alkyl Halide) Base (e.g., K2CO3) Solvent (e.g., ACN) Acylation N-Acylated Product (Amide) Start->Acylation R-COCl (Acyl Chloride) Base (e.g., Et3N) Solvent (e.g., DCM) ReductiveAmination N-Alkylated Product Start->ReductiveAmination Aldehyde/Ketone Reducing Agent (e.g., NaBH(OAc)3)

Caption: Key N-functionalization reactions of the piperidine intermediate.

Protocol: General Procedure for N-Alkylation

  • Dissolve 4-(2-methylprop-2-en-1-yl)piperidin-4-ol (1.0 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like acetonitrile (ACN).

  • Add the desired alkyl halide (R-X, 1.1 eq).

  • Heat the mixture to 60-80 °C and monitor the reaction by TLC.

  • Upon completion, cool the reaction, filter off the base, and concentrate the filtrate.

  • Purify the residue by column chromatography or crystallization.

Rationale: This standard SN2 reaction is a robust method for introducing alkyl groups onto the piperidine nitrogen. The choice of base and solvent can be optimized depending on the reactivity of the alkyl halide.

Modification of the Methallyl Group

The terminal alkene of the methallyl group is a versatile handle for further complexity generation.

  • Oxidative Cleavage: Using reagents like ozone (O₃) or potassium permanganate (KMnO₄), the double bond can be cleaved to form a ketone (acetone) and a piperidine intermediate with a one-carbon extension at C4, which can be further functionalized.

  • Hydroboration-Oxidation: This two-step process converts the alkene into a primary alcohol with anti-Markovnikov regioselectivity, providing another site for derivatization.

  • Heck or Suzuki Coupling: While less common for unactivated alkenes, under specific catalytic conditions, the double bond could potentially participate in cross-coupling reactions.

Safety & Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the following precautions should be taken based on analogous piperidine derivatives.[9][10]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Toxicity: Piperidine derivatives can be irritants and may be harmful if swallowed or absorbed through the skin. Assume the compound is toxic and handle it with appropriate care.

Conclusion

4-(2-Methylprop-2-en-1-yl)piperidin-4-ol represents a highly promising, yet underexplored, pharmaceutical intermediate. Its synthesis from readily available 4-piperidones via a robust Grignard protocol is straightforward. The presence of a nucleophilic nitrogen and a reactive alkene provides medicinal chemists with a powerful platform for generating diverse libraries of compounds for drug discovery programs targeting a wide array of diseases.[1] The protocols and insights provided herein serve as a foundational guide for researchers looking to leverage the synthetic potential of this versatile building block.

References

  • The Intricate Synthesis of Remifentanil: Role of Key Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

  • But, T. Y., & Wats, P. G. (2014). Synthetic approaches to remifentanil. ResearchGate. [Link]

  • EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride. (n.d.). Google Patents.
  • WO2007144391A1 - Process for preparing remifentanil, intermediates thereof, use of said... (n.d.). Google Patents.
  • Exploring 4-(4-Chlorophenyl)piperidin-4-ol: A Versatile Intermediate for Drug Synthesis. (2026, January 31). Medium. [Link]

  • WO/2008/066708 NEW PROCESS FOR REMIFENTANIL SYNTHESIS. (n.d.). WIPO Patentscope. Retrieved February 15, 2026, from [Link]

  • Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., Reddy, B. V. S., & Lalli, C. (2020). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. (n.d.). Scilit. Retrieved February 15, 2026, from [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025, August 7). ResearchGate. [Link]

  • Pyrrolidines and piperidines bearing chiral tertiary alcohols by nickel-catalyzed enantioselective reductive cyclization of N-alkynones. (2018, December 9). ResearchGate. [Link]

  • Piperidin-4-one: the potential pharmacophore. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation. (n.d.). Google Patents.
  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. [Link]

  • Amine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Piperidine promoted aldol reaction of alkynyl aldehydes and ethyl diazoacetate. (2025, August 6). ResearchGate. [Link]

  • The Action of Grignard Reagents, etc. 869 189. The Action of Grignard Reagents on 4-Diphenylyl Piperidinomethyl Ketone and on N-. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD.org. [Link]

  • Reaction of Grignard Reagents with β-Aminonitriles. (n.d.). Journal of the American Chemical Society. [Link]

  • Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. (n.d.). PMC. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. (n.d.). Pearson. Retrieved February 15, 2026, from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). ResearchGate. [Link]

  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.). Google Patents.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemrevlett.com. [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2024, October 12). YouTube. [Link]

  • Piperidine Synthesis. (2025, June 4). DTIC. [Link]

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-Methallylpiperidin-4-ol from N-Boc-4-Piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The synthesis of 4-substituted-4-hydroxypiperidines provides access to a class of versatile intermediates for drug discovery and development. This document provides a detailed, step-by-step protocol for the synthesis of 4-methallylpiperidin-4-ol, commencing from the commercially available N-Boc-4-piperidone. The core transformation is achieved via a Grignard reaction, a robust and widely utilized method for carbon-carbon bond formation. We will delve into the scientific rationale behind each procedural step, offer guidance on troubleshooting common issues, and provide a comprehensive methodology for synthesis, purification, and characterization.

Scientific Rationale and Reaction Mechanism

The synthesis hinges on the nucleophilic addition of a methallyl organometallic reagent to the electrophilic carbonyl carbon of a piperidone derivative. A Grignard reaction is the chosen method for this transformation due to its high efficiency and functional group tolerance when key parameters are controlled.

Reaction Scheme:

Reaction scheme for the synthesis of 4-methallylpiperidin-4-ol from N-Boc-4-piperidone

1.1. The Critical Role of the N-Protecting Group

The secondary amine within the piperidone ring possesses an acidic proton (pKa ≈ 11 in water). Grignard reagents are exceptionally strong bases and would readily deprotonate the N-H group, consuming the reagent and preventing the desired addition to the carbonyl. To circumvent this, the nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-4-piperidone lacks an acidic N-H proton, directing the Grignard reagent to react exclusively at the carbonyl center. The Boc group is stable under the basic conditions of the Grignard reaction and can be readily removed post-synthesis under acidic conditions if the free amine is desired.

1.2. Grignard Reaction Mechanism

The reaction proceeds in two main stages:

  • Formation of the Grignard Reagent: Methallyl bromide reacts with magnesium metal in an anhydrous ether solvent (typically THF or diethyl ether) to form 2-methylallylmagnesium bromide. This process involves the insertion of magnesium into the carbon-bromine bond.

  • Nucleophilic Addition: The highly polarized carbon-magnesium bond of the Grignard reagent renders the methallyl group nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. The reaction is typically conducted at low temperatures (0 °C to -78 °C) to minimize side reactions such as enolization of the piperidone.[2] This addition forms a magnesium alkoxide intermediate.

  • Workup: The reaction is quenched with a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide to yield the final tertiary alcohol product, 4-methallylpiperidin-4-ol, and precipitates magnesium salts, which can be removed during the extraction phase.

Experimental Workflow Overview

The following diagram outlines the complete workflow from reagent preparation to the characterization of the final product.

SynthesisWorkflow cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Grignard Addition cluster_workup Part C: Workup and Extraction cluster_purify Part D: Purification cluster_char Part E: Characterization prep1 Activate Magnesium Turnings prep2 Prepare Methallyl Bromide Solution in Anhydrous THF prep1->prep2 prep3 Initiate and Maintain Grignard Formation prep2->prep3 react3 Slowly Add Methallylmagnesium Bromide prep3->react3 Freshly Prepared Reagent react1 Prepare N-Boc-4-Piperidone Solution in Anhydrous THF react2 Cool Piperidone Solution to 0°C react1->react2 react2->react3 react4 Warm to Room Temperature and Stir react3->react4 work1 Quench Reaction with sat. aq. NH4Cl react4->work1 work2 Extract with Ethyl Acetate work1->work2 work3 Wash Organic Layer (Brine) work2->work3 work4 Dry (Na2SO4), Filter, and Concentrate work3->work4 purify1 Perform Column Chromatography work4->purify1 Crude Product purify2 Combine Pure Fractions and Concentrate purify1->purify2 char1 Obtain NMR (1H, 13C) Spectra purify2->char1 Pure Product char2 Obtain IR Spectrum char1->char2 char3 Obtain Mass Spectrum char2->char3

Caption: Overall experimental workflow for the synthesis of 4-methallylpiperidin-4-ol.

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )Concentration/GradeSupplierNotes
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.2598%+Sigma-AldrichStore in a desiccator.
Magnesium TurningsMg24.3199.5%+Sigma-AldrichFor Grignard reaction.
2-Methylallyl BromideC₄H₇Br135.0097%Sigma-AldrichAlso known as methallyl bromide. Corrosive.
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%Sigma-AldrichUse freshly distilled from Na/benzophenone or from a solvent purification system.
IodineI₂253.81CrystalSigma-AldrichFor magnesium activation.
Ammonium ChlorideNH₄Cl53.49Saturated aq. soln.Fisher ScientificFor quenching the reaction.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher ScientificFor extraction.
Sodium SulfateNa₂SO₄142.04AnhydrousFisher ScientificFor drying organic layers.
Silica GelSiO₂60.08230-400 meshVWRFor column chromatography.
HexanesN/AN/AACS GradeVWRFor column chromatography.

Detailed Experimental Protocol

Safety First: This procedure involves pyrophoric and moisture-sensitive reagents. All steps must be conducted under an inert atmosphere (Nitrogen or Argon) using flame-dried or oven-dried glassware. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Grignard reactions should be performed in a chemical fume hood.

Part A: Preparation of 2-Methylallylmagnesium Bromide (Grignard Reagent)

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel (all under an inert atmosphere), add magnesium turnings (2.67 g, 110 mmol).

  • Add a single crystal of iodine to the flask. Gently heat the flask with a heat gun until purple iodine vapors are observed, which will then dissipate. This indicates the activation of the magnesium surface.[2] Allow the flask to cool to room temperature.

  • Add 20 mL of anhydrous THF to the flask.

  • In the dropping funnel, prepare a solution of 2-methylallyl bromide (9.45 g, 70 mmol) in 50 mL of anhydrous THF.

  • Add approximately 5 mL of the bromide solution to the stirred magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a slight exotherm. If it does not start, gentle warming may be required.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the resulting dark grey/brown solution at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The final concentration is approximately 1.0 M. This reagent should be used immediately.

Part B: Grignard Addition to N-Boc-4-piperidone

  • In a separate 500 mL three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone (10.0 g, 50.2 mmol) in 150 mL of anhydrous THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the freshly prepared 2-methylallylmagnesium bromide solution (~60 mL of ~1.0 M solution, 60 mmol) to the cooled piperidone solution via a cannula or the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours or until TLC analysis indicates complete consumption of the starting material.

Part C: Aqueous Workup and Extraction

  • Cool the reaction mixture again to 0 °C in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution. A thick white precipitate of magnesium salts will form.

  • Stir the mixture vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or waxy solid.

Part D: Purification by Column Chromatography

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column using a slurry of silica in hexanes. A typical mobile phase for elution is a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc).

  • Load the adsorbed crude product onto the column and elute with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to afford pure tert-butyl 4-hydroxy-4-(2-methylallyl)piperidine-1-carboxylate.

Characterization Data

The final product, tert-butyl 4-hydroxy-4-(2-methylallyl)piperidine-1-carboxylate, should be characterized by standard spectroscopic methods.

Analysis Expected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~4.85 (s, 1H), ~4.75 (s, 1H), ~3.80 (br m, 2H), ~3.15 (br m, 2H), ~2.20 (s, 2H), ~1.75 (s, 3H), ~1.65 (m, 2H), ~1.50 (m, 2H), 1.45 (s, 9H), ~1.5-1.8 (br s, 1H, -OH). Note: Chemical shifts are estimates based on similar structures.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~155.0 (C=O, carbamate), ~144.0 (=C), ~115.0 (=CH₂), ~80.0 (quaternary C, Boc), ~70.0 (C-OH), ~48.0 (CH₂-allyl), ~40.0 (CH₂-N), ~35.0 (CH₂-piperidine), ~28.5 (CH₃, Boc), ~25.0 (CH₃, methallyl). Note: Chemical shifts are estimates based on similar structures.
IR (ATR) ν (cm⁻¹): ~3450 (br, O-H stretch), ~2970 (C-H stretch), ~1680 (s, C=O stretch, carbamate), ~1640 (C=C stretch).[3]
Mass Spec (ESI+) m/z: Calculated for C₁₅H₂₇NO₃Na [M+Na]⁺: 292.1883; Found: 292.1889.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive magnesium. 2. Wet reagents or glassware. 3. Grignard reagent did not form.1. Activate magnesium with iodine or 1,2-dibromoethane prior to reaction.[2] 2. Ensure all glassware is rigorously dried and use anhydrous solvents. 3. Confirm initiation of Grignard formation (exotherm, bubbling) before adding all the halide.
Recovery of Starting Material 1. Insufficient Grignard reagent added. 2. Grignard reagent quenched by moisture/air. 3. Enolization of the piperidone.[2]1. Titrate the Grignard reagent before use to determine its exact concentration. Use a slight excess (1.2-1.5 eq). 2. Maintain a positive pressure of inert gas throughout the reaction. 3. Perform the addition at a lower temperature (e.g., -78 °C) to favor nucleophilic addition over deprotonation.
Formation of Byproducts 1. Wurtz coupling (dimerization of the allyl group). 2. Reduction of the ketone to a secondary alcohol.1. Add the methallyl bromide solution slowly during Grignard formation to minimize its concentration.[2] 2. This is less common with methallyl Grignard as it lacks β-hydrogens, but maintaining low temperature during addition is always good practice.
Difficult Purification Tailing of the product on the silica gel column.The product is a tertiary amine derivative and can interact with acidic silica. Add 0.5-1% triethylamine to the eluent to improve peak shape.[4] Alternatively, use amine-functionalized silica gel.

References

  • Jones, F. N., & Hauser, C. R. (1962). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic, 733-737. Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters, 25(26), 4886–4891. Retrieved from [Link]

  • Pöschl, A. (2014). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. King's College London. Retrieved from [Link]

  • Takahashi, H., et al. (1992). ASYMMETRIC SYNTHESIS OF PIPERIDINE ALKALOIDS UTILIZING DIASTEREOSELECTIVE REACTION OF 1.3-OXAZOLIDINE WITH GRIGNARD REAGENTS. Heterocycles, 33(1), 17-20. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(47), 30739-30773. Retrieved from [Link]

  • De Kimpe, N., et al. (2009). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 7(23), 4877-4890. Retrieved from [Link]

  • Szafran, M., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Magnetic Resonance in Chemistry, 23(9), 749-753. Retrieved from [Link]

  • Ramesh, S., et al. (2019). Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. Organic Preparations and Procedures International, 51(3), 263-272. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

  • D'Adamio, G., et al. (2014). Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. The Journal of Organic Chemistry, 79(10), 4335–4344. Retrieved from [Link]

  • Wentland, M. P. (1996). U.S. Patent No. 5,489,689. U.S. Patent and Trademark Office.
  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Retrieved from [Link]

  • Wikipedia. (n.d.). Allylmagnesium bromide. Retrieved from [Link]

  • Almansour, A. I., et al. (2022). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Journal of Molecular Structure, 1265, 133420. Retrieved from [Link]

  • Manimekalai, A., et al. (2014). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. Chemical Science Review and Letters, 2(7), 580-587. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylpiperidin-4-ol. PubChem Compound Database. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of ChemTech Research, 3(2), 599-603. Retrieved from [Link]

  • Cahiez, G., et al. (1990). 6-Chloro-1-Hexene. Organic Syntheses, 69, 229. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidin-4-ol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-methylpiperidin-4-ol. PubChemLite. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-allyl-2,2,6,6-tetramethyl-piperidin-4ol. Retrieved from [Link]

  • Sarneski, J. E. (1987). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]

  • Sriram, R. (2015). U.S. Patent No. 9,029,547. U.S. Patent and Trademark Office.
  • Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-191. Retrieved from [Link]

  • Tius, M. A., & Trehan, S. (1986). Benzocyclododecene, 5,6,7,8,9,10,11,12,13,14-decahydro-2-methyl. Organic Syntheses, 64, 148. Retrieved from [Link]

  • Likhatchev, D., et al. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. Chemical Communications, (26), 3885-3887. Retrieved from [Link]

  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2020). CN Patent No. 108017573B. Google Patents.
  • Henze, H. R., Allen, B. B., & Leslie, W. B. (1943). Syntheses involving utilization of allylmagnesium bromide in the Grignard reaction. Journal of the American Chemical Society, 65(5), 875-878. Retrieved from [Link]

  • Krishnan, K., & Rajan, R. (2021). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Biosciences Biotechnology Research Asia, 18(1). Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Ma, S., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. The Journal of Organic Chemistry, 72(24), 9374–9377. Retrieved from [Link]

  • Schering AG. (1980). NL Patent No. 7905987A. Google Patents.
  • Schering AG. (1981). U.S. Patent No. 4,255,356. U.S. Patent and Trademark Office.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PIP-004 Subject: Low yields in Grignard addition to N-protected 4-piperidone. Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

The synthesis of 4-(2-methylprop-2-en-1-yl)piperidin-4-ol (a tertiary alcohol) via the addition of methallylmagnesium chloride to N-protected-4-piperidone is deceptively difficult.

If you are experiencing yields below 50% with significant recovery of starting material, the root cause is likely enolization rather than failed reagent formation. The basicity of the Grignard reagent removes an


-proton from the piperidone ring instead of attacking the carbonyl carbon.

This guide provides two validated protocols to bypass this thermodynamic trap: the Cerium(III)-Mediated Addition (Imamoto Method) and the Zinc-Mediated Barbier Reaction .

Module 1: The Mechanistic Failure Mode

Before attempting the fix, you must understand why the standard Grignard fails. 4-Piperidones possess acidic


-protons. Methallylmagnesium chloride acts as a base (

~45) rather than a nucleophile.
Diagram 1: Competitive Reaction Pathways

The following diagram illustrates the "Invisible Yield Loss" where the starting material is regenerated upon workup, confusing the operator.

ReactionPathways SM N-Boc-4-Piperidone (Starting Material) PathA Path A: Nucleophilic Attack (Desired) SM->PathA  Kinetic Control PathB Path B: Deprotonation (Parasitic) SM->PathB  Thermodynamic Control Reagent Methallyl-MgCl (Grignard) Reagent->PathA Reagent->PathB InterA Alkoxide Intermediate PathA->InterA InterB Magnesium Enolate PathB->InterB Prod Target Tertiary Alcohol (High Yield) InterA->Prod  Aq. Workup Recov Recovered Piperidone (Yield Loss) InterB->Recov  Aq. Workup (Protonation)

Caption: Path B (Deprotonation) is the dominant failure mode in hindered ketones. The enolate reverts to starting material upon quenching, mimicking a "no reaction" result.

Module 2: The Solution – Imamoto Conditions (CeCl₃)

To solve the enolization problem, we utilize anhydrous Cerium(III) Chloride . The organocerium species is more nucleophilic but less basic than the corresponding Grignard, suppressing enolization.

Protocol A: CeCl₃-Mediated Grignard Addition

Reagents:

  • Methallylmagnesium chloride (freshly prepared or commercial 0.5M in THF).

  • Cerium(III) chloride heptahydrate (

    
    ).
    
  • N-Boc-4-piperidone.[1]

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Drying the Cerium Source (CRITICAL):

    • Place

      
       (1.5 equiv) in a flask.
      
    • Heat to 140°C under high vacuum (<0.5 mmHg) for 2–3 hours with vigorous stirring.

    • Checkpoint: The solid typically turns from a white powder to a finer, slightly off-white suspension as water is removed. It must be anhydrous.

  • Activation:

    • Cool the flask to 0°C under Argon.

    • Add anhydrous THF to form a slurry. Stir for 1 hour at Room Temperature (RT) to ensure solvation/suspension.

  • Transmetallation:

    • Cool the slurry to -78°C .

    • Add Methallylmagnesium chloride (1.5 equiv) dropwise.

    • Stir for 1 hour at -78°C. The reagent is now an organocerium species.

  • Addition:

    • Add N-Boc-4-piperidone (1.0 equiv) dissolved in minimal THF dropwise.

    • Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.

  • Quench:

    • Quench with 10% aqueous acetic acid or saturated

      
      .
      

Expected Yield: >85% conversion.

Module 3: The Alternative – Zinc-Mediated Barbier

If drying Cerium salts is not feasible, the Barbier reaction is a robust alternative. It generates the organometallic species in situ in the presence of the ketone.[2][3] Zinc enolates are far less basic than Magnesium reagents.

Protocol B: Aqueous/Organic Barbier Conditions

Reagents:

  • Methallyl chloride (3-chloro-2-methylpropene) [Caution: Carcinogen].

  • Activated Zinc dust (2.0 equiv).

  • Saturated

    
     solution.[3]
    
  • THF.[4][5][6][7]

Step-by-Step Methodology:

  • Activation:

    • Wash Zinc dust with 1M HCl, then water, then acetone, and dry under vacuum.

  • Reaction Setup:

    • In a flask, combine N-Boc-4-piperidone (1.0 equiv) and Activated Zinc (2.0 equiv) in THF.

    • Add Saturated

      
       solution (ratio THF:
      
      
      
      1:1 or 3:1).
  • Initiation:

    • Add Methallyl chloride (2.5 equiv) dropwise at RT.

    • Note: The reaction is exothermic. Use a water bath if the temperature exceeds 40°C.

  • Completion:

    • Stir vigorously for 4–12 hours.

    • Monitor by TLC. The disappearance of the ketone is usually clean.

Comparison of Methods:

ParameterStandard GrignardImamoto (CeCl₃)Barbier (Zn)
Primary Mechanism Nucleophilic Addn / DeprotonationNucleophilic AdditionRadical/Ionic Surface Reaction
Basicity High (Fails)Low (Success)Low (Success)
Moisture Tolerance ZeroLowHigh (Can use aq.

)
Typical Yield 30–45%85–95% 75–90%
Module 4: Troubleshooting & Workup (The "Emulsion Killer")

Even with a successful reaction, yield is often lost during workup due to magnesium/zinc salts trapping the product in emulsions.

Issue: "I have a thick white emulsion that won't separate." Solution: Use Rochelle Salt (Sodium Potassium Tartrate) .

  • The Protocol: Instead of standard

    
    , quench the reaction with a saturated solution of Rochelle Salt.
    
  • The Mechanism: Tartrate binds Al, Mg, and Zn ions into water-soluble chelates, breaking the emulsion and allowing clean phase separation.

  • Stirring Time: You must stir the biphasic mixture vigorously for 30–60 minutes until two clear layers appear.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield Identified CheckSM Is Starting Material Recovered? Start->CheckSM YesSM YES: Enolization Issue CheckSM->YesSM  Major SM in NMR NoSM NO: Decomposition/Oligomerization CheckSM->NoSM  Complex Mixture Action1 Switch to CeCl3 (Imamoto) OR Zn-Barbier YesSM->Action1 Action2 Check Reagent Quality (Methallyl chloride polymerizes) NoSM->Action2 Emulsion Issue: Emulsion during Workup? Action1->Emulsion Rochelle Use Sat. Rochelle Salt Stir 1 hour Emulsion->Rochelle  Yes

Caption: Diagnostic logic for improving yield. Recovered starting material is the primary indicator to switch to Cerium or Zinc methods.

Frequently Asked Questions (FAQ)

Q: Can I use free 4-piperidone (unprotected)? A: No. The secondary amine proton (


) is acidic (

~35). The Grignard reagent will deprotonate the amine first, consuming 1 equivalent of reagent and creating a negative charge that deactivates the molecule. You must use N-Boc, N-Benzyl, or N-Methyl 4-piperidone.

Q: My methallyl chloride is dark brown. Can I use it? A: No. Allylic halides degrade and polymerize (Wurtz coupling) over time, releasing HCl. Distill it under reduced pressure or pass it through a short plug of basic alumina before use.

Q: Why -78°C for the Imamoto method? A: While the addition can occur at higher temperatures, the transmetallation (Li/Mg to Ce) is exothermic. Furthermore, low temperature favors the kinetic 1,2-addition over any remaining competitive side reactions.

Q: Can I use Indium instead of Zinc for the Barbier? A: Yes. Indium-mediated Barbier reactions are excellent and often work in pure water. However, Indium is significantly more expensive. Zinc is the cost-effective choice for scale-up.

References
  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents."[8] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Concellón, J. M., et al. "Reaction of Functionalized Organolithium Compounds with Imine Derivatives." Journal of Organic Chemistry, vol. 67, no. 6, 2002, pp. 2168–2171. (Demonstrates Cerium suppression of enolization). Link

  • Li, C. J. "Aqueous Barbier-Grignard Type Reaction: Scope, Mechanism, and Synthetic Applications." Tetrahedron, vol. 52, no. 16, 1996, pp. 5643–5668. Link

  • Podlech, J. "Origin of the 'CeCl3 Effect' in the Addition of Grignard Reagents to Nitriles and Ketones." Tetrahedron Letters, vol. 55, no. 30, 2014. Link

Sources

Overcoming solubility issues with 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization & Handling Guide

Document ID: TS-PIP-4OL-001 Last Updated: October 26, 2023 Status: Active

Executive Summary

This technical guide addresses solubility and handling challenges associated with 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol . This molecule presents a unique "solubility paradox" common in fragment-based drug discovery: it possesses a highly polar, hydrogen-bonding core (piperidin-4-ol) juxtaposed with a lipophilic, reactive tail (methallyl group).

Users frequently encounter issues such as "oiling out" during purification , precipitation in aqueous bioassays , and difficulty in salt crystallization . This guide provides mechanistic insights and validated protocols to overcome these hurdles.

Module 1: The Chemistry of Insolubility

The "Brick Dust" vs. "Grease Ball" Analysis

To solve solubility, we must first diagnose the physical state.

  • The Piperidine Core (Polar): The secondary amine (

    
    ) and the C4-hydroxyl group create a strong hydrogen-bond network. In the solid state, this leads to high lattice energy (high melting point), acting like "brick dust."
    
  • The Methallyl Tail (Lipophilic): This group disrupts water structure but isn't large enough to make the molecule truly lipophilic.

The Result: The free base is often sparingly soluble in water (due to the crystal lattice) and sparingly soluble in non-polar solvents like Hexane (due to polarity). It thrives only in "Goldilocks" solvents like Dichloromethane (DCM) or Methanol.

Solubility Decision Matrix

Use this logic flow to determine the correct solvent system for your application.

SolubilityMatrix Start Start: What is your Goal? Goal_Rxn Chemical Synthesis Start->Goal_Rxn Goal_Bio Biological Assay Start->Goal_Bio Goal_Pur Purification/Extraction Start->Goal_Pur Solv_DCM DCM or THF (Avoid protic solvents if acylating) Goal_Rxn->Solv_DCM Is_Salt Is it a Salt Form (HCl, TFA)? Goal_Bio->Is_Salt Acid_Base pH-Switch Extraction (See Protocol 3.1) Goal_Pur->Acid_Base Water_Sol Dissolve in Water/PBS Is_Salt->Water_Sol Yes DMSO_Stock DMSO Stock (10-20mM) + Co-solvent (PEG400) Is_Salt->DMSO_Stock No (Free Base)

Figure 1: Decision matrix for solvent selection based on experimental intent.

Module 2: Troubleshooting Guide (FAQs)

Scenario A: Synthesis & Purification

Q1: My product "oils out" instead of crystallizing during acid-base workup. How do I fix this? Diagnosis: This is classic behavior for amine salts. The "oil" is likely a supersaturated solution of your salt containing trapped water or solvent. The Fix (Trituration Protocol):

  • Decant the supernatant solvent.[1]

  • Add a solvent in which the impurity is soluble but the salt is insoluble (typically Diethyl Ether or MTBE ).

  • Scratch the side of the flask vigorously with a glass rod while cooling in an ice bath.

  • Sonicate the oil in the ether layer. This mechanical energy often forces the lattice to snap into a crystalline arrangement.

Q2: Can I use strong acids to form the salt? Warning: Be cautious. While the piperidine nitrogen is robust, the methallyl double bond is susceptible to acid-catalyzed hydration or polymerization under harsh conditions (e.g., conc.


 or hot HCl).
Recommendation:  Use 4M HCl in Dioxane  or Oxalic Acid  at room temperature. Oxalate salts often crystallize better than hydrochlorides for this class of piperidines [1].
Scenario B: Biological Assays

Q3: The compound precipitates when I dilute my DMSO stock into cell culture media. Diagnosis: "DMSO Shock." The rapid change in polarity causes the hydrophobic methallyl tail to aggregate before the amine can solvate. The Fix (Formulation): Do not add DMSO stock directly to media. Use an intermediate dilution step:

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 into PEG-400 or Propylene Glycol .

  • Final: Add this mixture to the media. The PEG acts as a dispersant, preventing immediate aggregation.

Module 3: Advanced Protocols

The "pH-Swing" Purification Protocol

Use this when the compound is stuck in a crude reaction mixture.

Principle: Exploiting the basicity of the piperidine nitrogen (


) to switch solubility phases.
StepActionPhase LocationMechanism
1 Dissolve crude in Ethyl Acetate (EtOAc) .OrganicFree base is lipophilic.
2 Extract with 1M aqueous HCl (3x).Aqueous Nitrogen protonates (

), becoming water-soluble. Neutral impurities stay in EtOAc.
3 Discard the Organic (EtOAc) layer.-Removes non-basic impurities.
4 Basify Aqueous layer to pH 12 using 6M NaOH .Aqueous (Cloudy)Deprotonation returns molecule to Free Base form. It will precipitate or oil out.
5 Extract with DCM (3x).Organic Free base migrates back to organic phase.
6 Dry (MgSO4) and concentrate.SolidPure Free Base obtained.
Captisol®-Enabled Solubilization (For In Vivo Studies)

For IV/IP dosing where DMSO is toxic.

Rationale: Cyclodextrins (specifically Sulfobutylether-β-Cyclodextrin, SBE-β-CD) form inclusion complexes. The lipophilic methallyl tail inserts into the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior ensures solubility [2].

Protocol:

  • Prepare 20% (w/v) Captisol® in water or saline.

  • Add the Free Base of the piperidin-4-ol (not the salt).

  • Adjust pH to 4.5 - 5.0 using 0.1M HCl (The slight acidity helps protonate the nitrogen, aiding solubility, while the CD shields the tail).

  • Stir for 4 hours at Room Temp. Filter (0.22 µm) to sterilize.

Module 4: Visualizing the Mechanism

The pH-Switch Workflow

The following diagram illustrates the purification logic described in Protocol 3.1.

pH_Swing Crude Crude Mixture (Impurities + Product) Acid_Ext Add 1M HCl Crude->Acid_Ext Phase_Org1 Organic Phase (Neutral Impurities) Acid_Ext->Phase_Org1 Discard Phase_Aq1 Aqueous Phase (Protonated Product) Acid_Ext->Phase_Aq1 Keep Base_Add Add NaOH (pH > 12) Phase_Aq1->Base_Add Phase_Aq2 Aqueous Phase (Salts/Waste) Base_Add->Phase_Aq2 Discard Phase_Org2 DCM Extract (Pure Free Base) Base_Add->Phase_Org2 Keep & Dry

Figure 2: The "pH-Swing" purification logic. By toggling the pH, we selectively isolate the amine.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection in drug discovery).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[3][4] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • PubChem Database. (2023). Compound Summary for Piperidin-4-ol derivatives. National Center for Biotechnology Information. Link

For further assistance, contact the Synthesis Core Facility or submit a ticket via the LIMS portal.

Sources

Minimizing side reactions in the methallylation of piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for researchers encountering difficulties with the methallylation of piperidin-4-one scaffolds. It addresses the kinetic and thermodynamic challenges inherent to adding methallyl groups to basic, enolizable ketones.

Topic: Minimizing Side Reactions & Optimizing 1,2-Addition

Status: Active | Ticket Priority: High Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Core Challenge

The methallylation of N-protected piperidin-4-one (e.g., N-Boc-4-piperidone) to form 4-methallyl-4-hydroxypiperidine is theoretically a simple Grignard-type 1,2-addition. However, in practice, it is plagued by three competitive pathways:

  • Enolization (The "Missing Yield"): The basic organometallic reagent deprotonates the ketone (

    
    -protons) instead of attacking the carbonyl, resulting in recovered starting material.
    
  • Wurtz Coupling (The "Dimer"): Homocoupling of the methallyl halide reagent.

  • Dehydration (The "Elimination"): The resulting tertiary alcohol is highly prone to acid-catalyzed elimination, forming the endocyclic alkene (tetrahydropyridine).

This guide provides the protocols to suppress these pathways.

Diagnostic Decision Tree

Use this logic flow to determine the correct protocol for your constraints.

ReactionLogic Start START: Select Methodology IsWaterAllowed Is water/moisture tolerated? Start->IsWaterAllowed GrignardBranch No (Strictly Anhydrous) IsWaterAllowed->GrignardBranch No BarbierBranch Yes (Aqueous/Open Air) IsWaterAllowed->BarbierBranch Yes EnolizationRisk High Risk: Enolization GrignardBranch->EnolizationRisk Luche SOLUTION: Luche Conditions (Add CeCl3) EnolizationRisk->Luche Required Fix MetalChoice Choose Metal Mediator BarbierBranch->MetalChoice Zinc Zinc (Zn) Cost-effective, Standard MetalChoice->Zinc Indium Indium (In) Mildest, High Cost MetalChoice->Indium

Caption: Decision matrix for selecting the optimal methallylation strategy based on moisture tolerance and reagent availability.

Troubleshooting Modules (FAQs)

Issue 1: "I recovered 60% of my starting ketone unreacted."

Diagnosis: Enolization. Standard methallyl magnesium chloride is a hard nucleophile but also a strong base. Piperidin-4-ones have acidic


-protons. If the reagent acts as a base, it forms the magnesium enolate. Upon aqueous quench, this enolate simply reverts to the starting ketone.

Corrective Action:

  • Switch to Barbier Conditions (Recommended): Use Zinc (Zn) or Indium (In) metal with methallyl bromide. These metals form softer organometallic species that are less basic and prefer nucleophilic addition over deprotonation [1][2].

  • Modify Grignard (Alternative): If you must use Grignard, employ Luche Reduction principles . Add anhydrous Cerium(III) Chloride (

    
    ) to the ketone before adding the Grignard. The highly oxophilic 
    
    
    
    coordinates the carbonyl oxygen, increasing its electrophilicity and allowing the Grignard to attack at lower temperatures (-78°C), kinetically favoring addition over enolization [3].
Issue 2: "My product contains a diene impurity (M-18 peak)."

Diagnosis: Acid-Catalyzed Dehydration. The product is a tertiary alcohol on a piperidine ring. This is electronically and sterically primed for elimination to form the tetrahydropyridine (alkene), especially during acidic workup or silica chromatography.

Corrective Action:

  • Buffered Quench: Never use HCl to quench. Use Saturated Aqueous Ammonium Chloride (

    
    ) or even Sodium Bicarbonate (
    
    
    
    ).
  • Base-Washed Silica: If purifying by column chromatography, pre-wash your silica gel with 1% Triethylamine (Et3N) in hexanes to neutralize acidic sites on the silica surface.

Issue 3: "I see a heavy non-polar spot on TLC."

Diagnosis: Wurtz Coupling (Dimerization). The methallyl halide has reacted with itself:


. This forms 2,5-dimethyl-1,5-hexadiene.

Corrective Action:

  • Slow Addition: In Barbier conditions, add the methallyl halide slowly to the suspension of metal and ketone. This keeps the concentration of free halide low relative to the metal surface.

  • Activation: Ensure the metal (Zn) is activated (using 1,2-dibromoethane or TMSCl) so the reaction initiates immediately, preventing accumulation of unreacted halide [4].

Validated Experimental Protocols

Protocol A: Zinc-Mediated Aqueous Barbier (The "Robust" Method)

Best for: High yields, scalability, and avoiding enolization.

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • Methallyl bromide (1.5 equiv)

  • Zinc powder (2.0 equiv, activated)

  • Saturated aq.[1]

    
     / THF (1:1 ratio)
    

Step-by-Step:

  • Activation: Wash Zn dust with 2% HCl, then water, then ethanol, then ether. Dry under vacuum. (Or add 5 mol% TMSCl to the reaction mixture).

  • Setup: Dissolve N-Boc-4-piperidone in THF. Add the saturated

    
     solution.[2] The mixture will be biphasic.
    
  • Addition: Add the activated Zn powder.

  • Reaction: Add methallyl bromide dropwise over 20 minutes while vigorously stirring. The reaction is slightly exothermic; maintain temp < 30°C.

  • Monitoring: Stir for 2–4 hours. TLC should show clean conversion (Product is more polar than starting material).

  • Workup: Filter off excess Zn through Celite. Extract the filtrate with EtOAc.[3] Wash organic layer with Brine.[1] Dry over

    
    .[1][3]
    
  • Purification: The crude is often pure enough (>95%). If not, use neutralized silica (see Issue 2).

Protocol B: Indium-Mediated Allylation (The "Mildest" Method)

Best for: Sensitive substrates, small scale, high value intermediates.

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • Methallyl bromide (1.2 equiv)

  • Indium powder (1.2 equiv)

  • Water (or Water/THF 3:1)

Step-by-Step:

  • Mix: Combine ketone and methallyl bromide in water.

  • Initiate: Add Indium powder in one portion.

  • Sonicate/Stir: Sonicate or stir vigorously at Room Temperature. Reaction is usually complete in <1 hour.

  • Workup: Extract with ether/EtOAc. Indium salts remain in the aqueous phase.

Mechanistic Visualization

The following diagram illustrates the competing pathways. Note how the Barbier Path (Green) leads to the desired alcohol, while the Basic Path (Red) leads to enolization.

Mechanism Substrate N-Boc-4-Piperidone Enolate Mg-Enolate (Dead End) Substrate->Enolate Path A: Deprotonation (High Basicity - Grignard) Alkoxide Tertiary Alkoxide Substrate->Alkoxide Path B: Nucleophilic Attack (Barbier/Luche) Reagent Methallyl-Metal (M=Mg, Zn, In) RecSM Recovered SM (Low Yield) Enolate->RecSM Aq. Workup Product 4-Methallyl-4-Hydroxypiperidine (Target) Alkoxide->Product Mild Workup ElimProduct Tetrahydropyridine (Dehydration Impurity) Alkoxide->ElimProduct Acidic Workup (-H2O)

Caption: Mechanistic divergence showing how reagent basicity drives the unwanted enolization pathway.

Quantitative Comparison of Methods

ParameterGrignard (

)
Luche-Grignard (

)
Barbier (

)
Barbier (

)
Reagent Cost LowMediumLowHigh
Basicity High (pKa ~50)ModerateLowVery Low
Enolization Risk High LowMinimal Minimal
Moisture Sensitivity ExtremeHighLowNone
Typical Yield 30–50%75–85%85–95% 90–98%

References

  • Li, C. J., & Chan, T. H. (1991). Organic reactions in aqueous media. with indium.[2][3][4][5][6][7] Tetrahedron Letters, 32(50), 7017-7020.

  • Jõgi, A., & Mäeorg, U. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq.[5] NH4Cl Solution. Molecules, 6(12), 964-968.

  • Imamoto, T., et al. (1989). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. Journal of the American Chemical Society, 111(12), 4392–4398.

  • Pellissier, H. (2008). The aqueous Barbier reaction. Tetrahedron, 64(25), 5859-5882.

Sources

Stability of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information regarding the stability, handling, and potential reaction pathways of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol, particularly when subjected to acidic conditions. As a molecule combining a tertiary allylic alcohol with a basic piperidine ring, its behavior can be complex. This document is structured to anticipate and address common challenges encountered during its use in synthesis and development.

Frequently Asked Questions (FAQs)

Q1: Is 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol considered stable under acidic conditions?

No, this compound is generally considered unstable in the presence of acid, especially with heating. The primary site of instability is the tertiary allylic alcohol functional group. Tertiary alcohols are readily dehydrated under acidic conditions, and this reactivity is significantly enhanced by the adjacent allyl group, which stabilizes the resulting carbocation intermediate.[1][2][3]

Q2: What is the primary degradation pathway for this molecule in acid?

The principal degradation route is an acid-catalyzed dehydration proceeding through an E1 elimination mechanism.[1][3] The reaction is initiated by the protonation of the hydroxyl group, converting it into an excellent leaving group (water). Departure of water generates a tertiary allylic carbocation, which is highly stabilized through both hyperconjugation and resonance delocalization of the positive charge across the allylic system.[4][5] A subsequent loss of a proton from an adjacent carbon atom leads to the formation of one or more diene products.

Q3: What role does the piperidine nitrogen play in this process?

Under acidic conditions, the secondary amine of the piperidine ring will be readily protonated to form a positively charged piperidinium salt. This is a standard acid-base reaction. While this protonation makes the molecule highly soluble in aqueous acidic solutions, it does not prevent the degradation of the tertiary allylic alcohol. The acid will protonate both the nitrogen and the alcohol oxygen, but the subsequent dehydration pathway of the alcohol is the dominant instability. Under very harsh acidic conditions, the piperidine ring itself could be compromised, but this is not a typical outcome in standard synthetic protocols.[6]

Q4: Besides dehydration, are other rearrangements possible?

Yes, while dehydration is the most common outcome, the formation of a stabilized carbocation intermediate opens the door to potential molecular rearrangements. Allylic rearrangements, analogous in principle to the Meyer-Schuster rearrangement seen in propargyl alcohols, could occur, potentially leading to the formation of isomeric structures or α,β-unsaturated carbonyl compounds after tautomerization.[7][8] The specific products will depend heavily on the reaction conditions, including the acid used, solvent, and temperature.

Troubleshooting Guide

This section addresses specific issues you may encounter during experiments involving 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol.

Issue 1: Low yield and formation of nonpolar byproducts during an acid-mediated reaction.

  • Observation: TLC or LC-MS analysis shows the consumption of your starting material but the appearance of multiple new, less polar spots/peaks. The desired product is either absent or in very low yield.

  • Root Cause: This is the classic signature of acid-catalyzed dehydration. The resulting diene products are hydrocarbons and thus significantly less polar than the starting alcohol.

  • Troubleshooting Steps:

    • Re-evaluate Acidity: Avoid the use of strong protic acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), especially at elevated temperatures.[9]

    • Lower the Temperature: If acidic conditions are unavoidable, perform the reaction at 0 °C or below to suppress the rate of the E1 elimination, which is the rate-determining step.[10]

    • Use a Lewis Acid: In some cases, a Lewis acid might coordinate with other functional groups in your substrate to promote the desired reaction without aggressively protonating the alcohol. This must be evaluated on a case-by-case basis.

    • Protecting Group Strategy: Consider protecting the tertiary alcohol before subjecting the molecule to acidic conditions if the piperidine nitrogen is the intended site of reaction.

Issue 2: The compound partitions into the aqueous layer during acidic work-up.

  • Observation: After quenching a reaction with an acidic solution (e.g., 1M HCl), the product cannot be extracted into common organic solvents like ethyl acetate or dichloromethane.

  • Root Cause: The piperidine nitrogen (a base) has been protonated by the acid, forming a water-soluble piperidinium salt.

  • Solution Protocol:

    • Separate the aqueous layer containing your protonated compound.

    • Cool the aqueous layer in an ice bath to manage any heat from neutralization.

    • Slowly add a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a 1M sodium hydroxide (NaOH) solution, until the pH is basic (pH > 9).

    • Once the nitrogen is deprotonated, the neutral compound will be less water-soluble.

    • Proceed with extraction using your desired organic solvent (e.g., 3x extractions with dichloromethane).

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.

Issue 3: Isolation of an unexpected isomer or a product containing a carbonyl group.

  • Observation: Characterization (NMR, MS) of the product reveals a rearranged carbon skeleton or the presence of a C=O bond, inconsistent with simple dehydration.

  • Root Cause: An acid-catalyzed rearrangement of the allylic carbocation intermediate has occurred. This can sometimes compete with or even dominate simple elimination, leading to thermodynamically more stable products.[11]

  • Troubleshooting Steps:

    • Full Characterization: Fully identify the structure of the byproduct to understand the mechanistic pathway that is occurring.

    • Condition Screening: Systematically vary the acid, solvent, and temperature. Milder conditions may favor the desired pathway over the rearrangement.

    • Alternative Synthesis: If the rearrangement is unavoidable under all tested acidic conditions, a redesign of the synthetic route may be necessary to introduce the desired functionality without passing through this acid-sensitive intermediate.

Data & Protocols
Table 1: Predicted Stability under Various Acidic Conditions
Acid TypeConcentrationTemperatureExpected OutcomeRationale
Acetic Acid (AcOH)GlacialRoom TempSlow degradation over timeWeak acid, but can still catalyze dehydration, especially if heated.
Trifluoroacetic Acid (TFA)1-10% in DCM0 °C to RTRapid degradationStrong organic acid, commonly used for deprotection, will cause fast dehydration.
Hydrochloric Acid (HCl)1M (Aqueous)Room TempRapid degradationStrong mineral acid provides a high concentration of H⁺, leading to fast carbocation formation.[10]
Sulfuric Acid (H₂SO₄)Concentrated> 25 °CVery rapid and complex decompositionStrong acid and dehydrating agent, leads to extensive charring and side reactions.[9]
p-Toluenesulfonic Acid (pTSA)CatalyticRefluxRapid degradationCommonly used acid catalyst for dehydration reactions.[7]
Protocol A: Experimental Workflow for Stability Assessment

This protocol allows for a quick assessment of the compound's stability under specific acidic conditions using TLC analysis.

  • Preparation: Dissolve ~10 mg of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol in 1 mL of a suitable solvent (e.g., Dichloromethane or Methanol).

  • Spotting: Spot a baseline sample (T₀) on a TLC plate.

  • Acid Addition: Add 0.1 equivalents of the acid you wish to test.

  • Monitoring: Stir the reaction at the desired temperature (e.g., Room Temperature). Spot the reaction mixture on the TLC plate at regular intervals (T₁=15 min, T₂=60 min, T₃=120 min).

  • Development: Develop the TLC plate in an appropriate solvent system (e.g., 10% Methanol in Dichloromethane).

  • Analysis: Visualize the plate under UV light and/or by staining (e.g., potassium permanganate). Compare the intensity of the starting material spot and the appearance of new, less polar spots over time. Rapid disappearance of the starting material indicates instability.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep1 Dissolve Compound in 1 mL Solvent prep2 Spot T₀ on TLC Plate prep1->prep2 react1 Add 0.1 eq. Acid prep2->react1 react2 Stir at Target Temp react1->react2 react3 Spot TLC at T₁=15m, T₂=60m... react2->react3 analysis1 Develop & Visualize TLC react3->analysis1 analysis2 Compare Spots: Starting Material vs. New Products analysis1->analysis2

Caption: Workflow for assessing compound stability.
Visualization of the Primary Degradation Pathway

The following diagram illustrates the key mechanistic steps of the acid-catalyzed dehydration of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol.

G start Starting Material (Tertiary Allylic Alcohol) protonated_OH Protonated Alcohol (-OH₂⁺) start->protonated_OH + H⁺ carbocation Tertiary Allylic Carbocation (Resonance Stabilized) protonated_OH->carbocation - H₂O (Rate-Determining Step) product Dehydration Products (Conjugated Dienes) carbocation->product - H⁺

Caption: Acid-catalyzed dehydration mechanism.
References
  • Meyer–Schuster rearrangement - Wikipedia. [Link]

  • Acid-Catalyzed Dehydration of Alcohols to Alkenes - Moodle. [Link]

  • Acid-catalyzed dehydration of a tertiary alcohol to yield an alkene is .. - Filo. [Link]

  • Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson - Study.com. [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Meyer–Schuster Rearrangement - ResearchGate. [Link]

  • What is the mechanism for the dehydration of tertiary alcohols? - Quora. [Link]

  • Meyer-Schuster Rearrangement - SynArchive. [Link]

  • Mechanism of the Meyer--Schuster rearrangement (Journal Article) | OSTI.GOV. [Link]

  • Under what conditions does piperidine decompose? - Blog - Biosynce. [Link]

  • dehydration of alcohols - Chemguide. [Link]

  • 4-Substituted and 1,4-Disubstituted Piperidines - ResearchGate. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II) - ResearchGate. [Link]

  • Why Allylic Alcohol Is Stable - SLT. [Link]

  • Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - MDPI. [Link]

  • Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. [Link]

  • piperidin-4-ol - ChemBK. [Link]

  • Vinyl alcohols are generally unstable, quickly isomerizing to car... | Study Prep in Pearson+. [Link]

  • Product Class 5: Allylic Alcohols. [Link]

  • Asymmetric synthesis of aryl/vinyl alkyl carbinol esters via Ni-catalyzed reductive arylation/vinylation of 1-chloro-1-alkanol esters - PMC. [Link]

  • Catalytic asymmetric C–H insertion reactions of vinyl carbocations - PMC - NIH. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • 4-(2-methylphenyl)piperidin-4-ol Properties - EPA. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]

  • Rearrangement - MSU chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • Catalytic asymmetric C–H insertion reactions of vinyl carbocations - NSF Public Access Repository. [Link]

  • Catalytic asymmetric C–H insertion reactions of vinyl carbocations - eScholarship.org. [Link]

  • Tertiary alcohols are resistant to oxidation. Nonetheless, allyli... | Study Prep in Pearson+. [Link]

  • 4-Methyl-1-(prop-2-yn-1-yl)piperidine | C9H15N - PubChem. [Link]

  • 3.3: Rearrangements - Chemistry LibreTexts. [Link]

  • Lewis acid-catalyzed oxidative rearrangement of tertiary allylic alcohols mediated by TEMPO | Request PDF - ResearchGate. [Link]

  • why is tertiary carbocation more stable than primary allylic carbocation? - Chemistry Stack Exchange. [Link]

  • 3-Methyl-1-penten-3-ol | C6H12O | CID 13519 - PubChem. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 4-methallylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Characterizing Substituted Piperidines

The piperidine ring is a ubiquitous structural motif in a vast range of pharmaceuticals and natural products, valued for its favorable pharmacokinetic properties.[1] 4-methallylpiperidin-4-ol, a key synthetic intermediate, is a prime example of a building block used in the development of more complex active pharmaceutical ingredients (APIs).[2] Its precise characterization is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and quality of potential drug candidates.[3][4] In drug development, rigorous analytical scrutiny is essential for everything from validating synthesis pathways to identifying and quantifying trace-level impurities that could impact patient safety.[4][5][6]

This guide provides an in-depth, comparative analysis of mass spectrometry (MS) for the characterization of 4-methallylpiperidin-4-ol. We will move beyond procedural lists to explore the causality behind experimental choices, comparing MS with alternative analytical techniques and providing the field-proven insights necessary for robust drug development programs.

Part 1: The Power of Mass Spectrometry for Structural Elucidation

Mass spectrometry has become an indispensable tool in pharmaceutical analysis due to its exceptional sensitivity and specificity, allowing for the precise identification of chemical entities even at extremely low concentrations.[4][7] For a molecule like 4-methallylpiperidin-4-ol, which lacks a strong chromophore for UV-based detection, MS is particularly powerful.[8][9]

The core principle of MS involves ionizing a molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ion and its fragments. This provides two fundamental pieces of information: the molecular weight of the compound and a fragmentation "fingerprint" that reveals its structural components.

Ionization Techniques: Choosing the Right Tool for the Job

The choice of ionization technique is paramount as it dictates the nature of the resulting mass spectrum. For 4-methallylpiperidin-4-ol, a combination of soft and hard ionization techniques provides complementary and comprehensive data.[8]

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for confirming the molecular weight of the analyte.[10] It typically generates protonated molecules, in this case, [M+H]⁺, with minimal fragmentation. For 4-methallylpiperidin-4-ol (C₁₀H₁₉NO, Molecular Weight: 169.26 g/mol ), we would expect to see a prominent ion at m/z 170.27. This is the foundational step – confirming that we have a compound of the correct mass.

  • Electron Ionization (EI): In contrast, EI is a hard ionization technique that bombards the molecule with high-energy electrons.[10][11] This imparts significant internal energy, leading to extensive and reproducible fragmentation. While the molecular ion peak may be weak or absent, the resulting fragment ions provide a detailed structural map.[12][13] For cyclic amines like piperidines, EI is particularly effective at inducing characteristic ring cleavages and rearrangements.[12]

Deciphering the Code: Fragmentation Analysis of 4-methallylpiperidin-4-ol

Tandem mass spectrometry (MS/MS) is the key to unlocking structural information.[11] In this process, the protonated molecule (e.g., m/z 170 from ESI) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into product ions. The fragmentation of piperidine derivatives follows predictable pathways.[8][10][14]

Key Predicted Fragmentation Pathways:

  • Neutral Loss of Water (-18 Da): The tertiary alcohol at the C4 position is a prime site for dehydration, leading to the loss of a water molecule. This is a very common pathway for alcohols.[8][13][14]

  • α-Cleavage: This is a dominant fragmentation pathway for amines.[10][15] The cleavage occurs at the carbon-carbon bond adjacent to the nitrogen atom, resulting in a stable, resonance-stabilized iminium ion.[10]

  • Ring Fission: The piperidine ring itself can undergo cleavage, leading to various acyclic fragment ions.[10]

  • Loss of the Methallyl Group (-55 Da): Cleavage of the bond connecting the methallyl group to the C4 position is another likely fragmentation event.

G cluster_main Predicted ESI-MS/MS Fragmentation of 4-methallylpiperidin-4-ol M [M+H]⁺ m/z 170.27 F1 Loss of H₂O (-18.01 Da) M->F1 F2 Loss of Methallyl Radical (-55.06 Da) M->F2 F3 α-Cleavage M->F3 P1 [C₁₀H₁₈N]⁺ m/z 152.26 F1->P1 P2 [C₆H₁₂NO]⁺ m/z 114.21 F2->P2 P3 Iminium Ions (e.g., m/z 98, 84) F3->P3

Caption: Predicted fragmentation pathways for protonated 4-methallylpiperidin-4-ol in MS/MS.

Part 2: A Comparative Analysis of Analytical Techniques

While MS is a powerful tool, a comprehensive analytical strategy often relies on orthogonal techniques to provide a complete picture of a molecule.[4] No single technique can answer all questions, and understanding the strengths and weaknesses of each is crucial for an efficient workflow.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Primary Function Mass determination & structural elucidationDefinitive structure & stereochemistrySeparation & Quantification
Sensitivity Very High (pg-fg)[7]Low (µg-mg)[16][17]High (ng-pg)[18]
Specificity Very High (based on m/z)Very High (unique spectral fingerprint)Moderate (based on retention time)
Structural Info Molecular weight, elemental formula (HRMS), connectivity via fragmentationUnambiguous connectivity, 3D structure, isomer differentiation[18][19]None (when used with non-specific detectors like UV)
Sample Throughput HighLowHigh
Hyphenation Excellent (LC-MS, GC-MS)[7]Possible but complex (LC-NMR)[19][20]Standard (LC-UV, LC-MS)
Key Advantage Unmatched sensitivity for identifying trace components and unknowns.[4]The gold standard for unambiguous structural determination.[17]Robust, reproducible separation and quantification.
Key Limitation Isomers can be difficult to distinguish; provides inferred structure.Insensitive; requires pure sample; complex data interpretation.[16][18]Insufficient for definitive identification without a reference standard or MS.[18]
Why MS and NMR are Complementary, Not Competitive

The relationship between MS and NMR is synergistic.[19] MS can rapidly screen complex mixtures, detect low-level impurities, and provide an accurate molecular formula through high-resolution mass spectrometry (HRMS).[14] This information then guides the NMR analysis. NMR, in turn, can definitively confirm the structure proposed by MS data, differentiate between positional isomers that might be indistinguishable by MS alone, and elucidate the stereochemistry.[18][19]

Part 3: Validated Experimental Protocols

Trustworthy data is built on a foundation of robust, validated analytical methods.[21][22] The following protocol outlines a self-validating system for the characterization of 4-methallylpiperidin-4-ol using LC-MS/MS, incorporating principles from ICH guidelines.[23]

Experimental Workflow: From Sample to Structure

Caption: A validated workflow for LC-MS/MS characterization and structural confirmation.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation:

    • Accurately weigh and dissolve the 4-methallylpiperidin-4-ol reference standard and sample in a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL. The use of a reference standard is critical for confirming retention time and fragmentation patterns.

    • Causality: This solvent system is compatible with reversed-phase chromatography and promotes efficient ionization in ESI.

  • Chromatographic Conditions (HPLC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Causality: Formic acid is a volatile modifier that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization: ESI in Positive Ion Mode.

    • Causality: The basic nitrogen in the piperidine ring is readily protonated, making positive mode the logical choice for high sensitivity.[14]

    • Full Scan (MS1): Scan a range of m/z 50-500 to detect the protonated parent molecule [M+H]⁺ at m/z 170.27.

    • Tandem MS (MS/MS):

      • Select m/z 170.27 as the precursor ion for fragmentation.

      • Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive product ion spectrum. This energy stepping ensures that both low-energy (stable) and high-energy (less stable) fragments are observed, providing maximum structural information.

  • Data Analysis & Validation:

    • Specificity: Confirm that the mass spectrum at the retention time of the main peak corresponds to the target analyte and is free from co-eluting impurities.[21][24]

    • Fragmentation Confirmation: Match the observed product ions in the MS/MS spectrum to the predicted fragmentation pathways (e.g., neutral loss of water, α-cleavage).

    • Limit of Quantitation (LOQ): For impurity analysis, determine the lowest concentration at which the analyte can be reliably quantified, typically using a signal-to-noise ratio of 10:1.[21]

Conclusion

Mass spectrometry, particularly when hyphenated with liquid chromatography, offers an unparalleled combination of sensitivity and specificity for the characterization of key pharmaceutical intermediates like 4-methallylpiperidin-4-ol. While it provides an inferred structure based on mass and fragmentation, its true power is realized within a broader analytical framework. By combining the rapid, sensitive screening capabilities of MS with the definitive structural elucidation of NMR, researchers can build a comprehensive, validated, and trustworthy data package. This integrated approach is not just good science; it is a fundamental requirement for accelerating drug development and ensuring the highest standards of pharmaceutical quality and safety.[3][4]

References

  • de Souza, M. V. N., & d'Avila, L. A. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1245-1253. [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

  • SK pharmteco. (n.d.). Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. SK pharmteco. [Link]

  • Freitas, C. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • AMSbiopharma. (2025). How Mass Spectrometry enhances GMP quality control with LC‑MS. AMSbiopharma. [Link]

  • Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. Netpharmalab. [Link]

  • Protheragen. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Protheragen. [Link]

  • Huynh, F. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • TGA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Therapeutic Goods Administration. [Link]

  • Z-Y. Sheng, et al. (2013). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

  • de Cássia da Silveira e Sá, R., & Salgado, H. R. N. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Pharmaceutical Guidelines. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaceutical Guidelines. [Link]

  • Kumar, S., et al. (2009). Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies. PubMed. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylpiperidin-4-ol. PubChem. [Link]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College. [Link]

  • Gathungu, R. M., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Mass Spectrometry. [Link]

  • Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. [Link]

  • Reddit. (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. r/askscience. [Link]

  • Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap Eureka. [Link]

  • Wolfender, J. L., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Substituted Piperidine Derivatives. ResearchGate. [Link]

  • Lindon, J. C., et al. (2000). Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development. ResearchGate. [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Journal of Visualized Experiments. [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]

  • da Silva, A. M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Kuki, Á. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]

  • Matrix Fine Chemicals. (n.d.). 1-METHYLPIPERIDIN-4-OL. Matrix Fine Chemicals. [Link]

  • PubChemLite. (n.d.). 4-methylpiperidin-4-ol (C6H13NO). PubChemLite. [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Duffield, A. M., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXII. A Study of the Fragmentation Processes of Some Tobacco Alkaloids. Journal of the American Chemical Society. [Link]

  • CAS Common Chemistry. (n.d.). 4-Methylpiperidine. CAS. [Link]

  • NIST. (n.d.). Methyprylon. NIST WebBook. [Link]

Sources

Technical Characterization Guide: FTIR Analysis of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for researchers and process chemists characterizing 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol . It synthesizes theoretical spectral assignment with comparative analog data to provide a robust framework for identification and purity assessment.

Executive Summary & Application Context

4-(2-Methylprop-2-en-1-yl)piperidin-4-ol (also known as 4-methallyl-4-hydroxypiperidine) is a critical pharmacophore scaffold, often serving as a key intermediate in the synthesis of histamine H1 antagonists (e.g., Alcaftadine ) and various analgesic agents.

Precise FTIR characterization is essential to distinguish this intermediate from:

  • Synthetic Precursors: 4-Piperidones (ketones).

  • Process Impurities: Dehydration products (endocyclic alkenes) or N-protected variants.

  • Structural Analogs: 4-Methylpiperidin-4-ol (lacking the allyl functionality).

This guide provides a self-validating spectral map to confirm the simultaneous presence of the tertiary alcohol , the terminal alkene (methallyl) , and the piperidine ring , while ruling out common contaminants.

Structural Analysis & Diagnostic Peak Assignment

The infrared spectrum of this molecule is defined by three distinct functional domains. Successful identification requires the observation of specific "Fingerprint" peaks associated with the methallyl group, which distinguishes this molecule from simple alkyl-piperidines.

Table 1: Critical FTIR Diagnostic Peaks
Functional GroupMode of VibrationWavenumber (cm⁻¹)IntensityDiagnostic Note
O-H (Alcohol) Stretching3200 – 3450 Broad, StrongIndicates formation of the tertiary alcohol. Absence suggests dehydration.
N-H (Amine) Stretching3100 – 3300 Medium, BroadOverlaps with O-H. Sharpens if O-H is absent. (Absent in N-protected precursors).
=C-H (Alkene) Stretching3075 – 3095 WeakSpecific to the terminal methylene (=CH₂) of the methallyl group.
C-H (Alkyl) Stretching (sp³)2850 – 2960 StrongPiperidine ring and methyl group C-H bonds.
C=C (Alkene) Stretching1640 – 1655 MediumCharacteristic of the non-conjugated C=C double bond.
CH₂ (Bend) Scissoring1440 – 1470 MediumMethylene groups in the piperidine ring.
C-N (Amine) Stretching1100 – 1250 Medium/StrongDiagnostic of the piperidine ring integrity.
=C-H (Bend) Out-of-Plane885 – 895 Strong, SharpCRITICAL: Specific to terminal vinylidene (R₂C=CH₂). Distinguishes methallyl from other alkene isomers.
Visualizing the Spectral Fingerprint

The following diagram maps the structural moieties to their expected spectral signals.

FTIR_Assignment Molecule 4-(2-Methylprop-2-en-1-yl) piperidin-4-ol OH_Group Tertiary Alcohol (C-OH) ~3400 cm⁻¹ (Stretch) Molecule->OH_Group Methallyl Methallyl Group (2-methyl-2-propenyl) Molecule->Methallyl Piperidine Piperidine Ring (Secondary Amine) Molecule->Piperidine C_Double_C C=C Stretch 1640-1655 cm⁻¹ Methallyl->C_Double_C Vinylidene =CH₂ Out-of-Plane ~890 cm⁻¹ (Key Marker) Methallyl->Vinylidene NH_Stretch N-H Stretch 3100-3300 cm⁻¹ Piperidine->NH_Stretch CN_Stretch C-N Stretch 1100-1250 cm⁻¹ Piperidine->CN_Stretch

Figure 1: Structural decomposition of FTIR signals. The 890 cm⁻¹ peak is the primary confirmation of the methallyl side chain.

Comparative Analysis: Alternatives & Impurities

In a synthesis context, the "performance" of the characterization relies on distinguishing the product from its starting material (Precursor) and its degradation product (Impurity).

Comparison 1: Target vs. Precursor (4-Piperidone)

The synthesis typically involves the addition of a methallyl organometallic reagent to a 4-piperidone. The reaction progress is monitored by the disappearance of the Carbonyl (C=O) peak.

FeatureTarget: 4-(2-Methylprop-2-en-1-yl)piperidin-4-olPrecursor: 4-Piperidone (or N-benzyl analog)
C=O (Ketone) ABSENT Strong, Sharp (~1715 cm⁻¹)
O-H (Alcohol) Present (~3400 cm⁻¹) Absent (unless hydrated)
C=C (Alkene) Present (~1645 cm⁻¹) Absent
=C-H (Bend) Present (~890 cm⁻¹) Absent
Comparison 2: Target vs. Structural Analog (4-Methylpiperidin-4-ol)

If the reagents are swapped (e.g., using Methyl Grignard instead of Methallyl), the resulting alcohol is stable but lacks the reactive alkene handle.

FeatureTarget (Methallyl)Analog (Methyl)
C=C Stretch Visible (~1645 cm⁻¹) Absent
=C-H Bend Strong (~890 cm⁻¹) Absent
O-H Stretch PresentPresent
Fingerprint Complex alkene bandsSimpler alkyl bands
Comparison 3: Target vs. Dehydration Impurity

Acidic conditions can cause the tertiary alcohol to dehydrate, forming an endocyclic double bond (tetrahydropyridine derivative).

FeatureTarget (Alcohol)Impurity (Dehydrated Diene)
O-H Stretch Strong / Broad Absent / Very Weak
C=C Region Single band ~1645 cm⁻¹Multiple/Shifted bands (Conjugation effects)
C-O Stretch Strong (~1050-1150 cm⁻¹)Absent

Experimental Protocol: Self-Validating Workflow

To ensure Trustworthiness of the data, follow this protocol which includes internal checks.

Method: Attenuated Total Reflectance (ATR) FTIR. Sample State: Viscous oil or low-melting solid (depending on purity/salt form).

  • Background Scan: Run an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Apply sufficient sample to cover the diamond crystal.

    • Check: If signal is weak, ensure good contact (clamp pressure).

  • Acquisition: Collect 32-64 scans.

  • Validation Check (The "Three-Point" Test):

    • Point 1: Is the C=O peak (1715 cm⁻¹) absent? -> Confirms consumption of starting material.

    • Point 2: Is the O-H peak (3300-3400 cm⁻¹) present? -> Confirms nucleophilic addition.

    • Point 3: Is the =C-H peak (~890 cm⁻¹) present? -> Confirms correct alkyl group (methallyl).

Synthesis Monitoring Workflow

Synthesis_Workflow Start Start: 4-Piperidone (Strong C=O at 1715 cm⁻¹) Reaction Reaction: Methallyl Halide + Metal (Barbier/Grignard) Start->Reaction Check1 FTIR Check 1: Is 1715 cm⁻¹ peak gone? Reaction->Check1 Impurity_Check FTIR Check 2: Is O-H (~3400) present? Check1->Impurity_Check Yes (C=O gone) Fail_SM Incomplete Reaction (Continue stirring) Check1->Fail_SM No (C=O remains) Success Product Confirmed: 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol (O-H + 1645 cm⁻¹ + 890 cm⁻¹) Impurity_Check->Success Yes Fail_Dehyd Dehydration Impurity (No O-H, altered C=C) Impurity_Check->Fail_Dehyd No (Missing O-H)

Figure 2: Logic flow for using FTIR as a process control tool during synthesis.

References

  • National Institute of Standards and Technology (NIST). 4-Methylpiperidin-4-ol Hydrochloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • National Institute of Standards and Technology (NIST). 4-Piperidinol, 1-(phenylmethyl)- Infrared Spectrum.[2] NIST Chemistry WebBook.[1] Available at: [Link]

  • PubChem. 4-Methylpiperidin-4-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • Google Patents.Preparation method of Alcaftadine intermediate (CN104860920B).
  • SpectraBase. 1-Boc-piperidine-4-carboxaldehyde Spectra.[3] (Used for N-Boc comparisons). Available at: [Link]

Sources

A Comparative Guide to the Structural Validation of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2] The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol, a novel piperidine derivative with potential pharmacological applications. While we will explore a suite of powerful analytical tools, our focus will be centered on the definitive method of single-crystal X-ray crystallography.

The piperidine moiety is a prevalent scaffold in numerous natural alkaloids and synthetic pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties.[3][4] The introduction of a tertiary alcohol and an alkene functionality in 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol creates a molecule with multiple stereochemical possibilities and potential for diverse biological interactions, making its precise structural elucidation paramount.

This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices. We will delve into the strengths and limitations of each technique, supported by experimental data, to provide a holistic understanding of a robust structural validation workflow.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most powerful technique for determining the absolute three-dimensional structure of a crystalline compound.[5][6][7] It provides unequivocal information about bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding molecular interactions at the atomic level.[2]

Experimental Protocol: X-ray Diffraction Analysis of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol

1. Crystal Growth (The Crucial First Step):

  • Rationale: The quality of the diffraction data is directly dependent on the quality of the crystal. A well-ordered, single crystal is essential.

  • Procedure:

    • Dissolve a high-purity sample of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of benzene and petroleum ether, which are common for piperidine derivatives).[4]

    • Employ a slow evaporation technique at a constant temperature. This allows for the gradual formation of large, well-defined crystals. Alternative methods include slow cooling of a saturated solution or vapor diffusion.

    • Harvest a suitable single crystal (ideally 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[7]

2. Data Collection:

  • Rationale: To obtain a complete and redundant dataset for accurate structure solution.

  • Procedure:

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Position the crystal in a single-crystal X-ray diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern detectors allow for rapid data collection.

3. Structure Solution and Refinement:

  • Rationale: To translate the diffraction pattern into a three-dimensional electron density map and refine the atomic positions.

  • Procedure:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the model by least-squares methods against the experimental data to optimize atomic positions, and thermal parameters.

Complementary Spectroscopic and Spectrometric Techniques

While X-ray crystallography provides the ultimate structural answer, other techniques are indispensable for characterizing the compound, confirming its identity, and providing information in non-crystalline states.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for elucidating molecular structure in solution.[8][10] It provides detailed information about the chemical environment of individual atoms. For 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol, both ¹H and ¹³C NMR would be crucial.

Expected ¹H NMR Spectral Features:

  • Signals for the diastereotopic protons of the piperidine ring.[11][12][13]

  • A singlet for the methyl group on the prop-2-en-1-yl side chain.

  • Signals for the methylene protons of the prop-2-en-1-yl group.

  • Signals for the vinyl protons of the prop-2-en-1-yl group.

  • A broad singlet for the hydroxyl proton, the chemical shift of which can be concentration and solvent-dependent.[14]

  • A signal for the NH proton of the piperidine ring.

Expected ¹³C NMR Spectral Features:

  • Distinct signals for each of the carbon atoms in the piperidine ring.[12][15]

  • A signal for the quaternary carbon of the piperidine ring bearing the hydroxyl and allyl groups.

  • Signals for the methyl, methylene, and vinyl carbons of the prop-2-en-1-yl group.

Two-dimensional NMR experiments like COSY, HSQC, and HMBC would be employed to establish connectivity between protons and carbons, confirming the overall structure.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[8][10] This is vital for confirming the molecular formula.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Dissolve a small amount of the compound in a suitable solvent (e.g., methanol).

  • Infuse the solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ would be expected.

  • High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.

  • Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which can provide further structural clues, particularly regarding the piperidine ring and its substituents.[16][17][18]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[19] It is a rapid and non-destructive technique.

Expected FTIR Spectral Features for 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol:

  • A broad O-H stretching band for the tertiary alcohol, typically in the range of 3600-3200 cm⁻¹.[14]

  • C-H stretching bands for the sp³ hybridized carbons of the piperidine ring and the sp² hybridized carbons of the alkene, appearing just below and above 3000 cm⁻¹, respectively.[20]

  • A C=C stretching band for the alkene group, typically around 1650 cm⁻¹.[20]

  • A C-O stretching band for the tertiary alcohol, expected around 1150 cm⁻¹.[21]

  • N-H stretching and bending vibrations for the secondary amine of the piperidine ring.

Comparative Analysis of Techniques

Technique Information Provided Strengths Limitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingUnambiguous and definitive structural determination.[2][5]Requires a suitable single crystal, which can be difficult to obtain; provides a solid-state structure that may differ from the solution-state conformation.[2]
NMR Spectroscopy Connectivity of atoms, chemical environment, stereochemical relationships in solutionProvides detailed structural information in solution; non-destructive.[8][10]Can be complex to interpret for complex molecules; less sensitive than MS; does not provide absolute 3D structure.[10]
Mass Spectrometry Molecular weight, molecular formula (with HRMS), fragmentation patternsHigh sensitivity; provides accurate molecular weight.[8][10]Does not provide information on stereochemistry or the connectivity of atoms.
FTIR Spectroscopy Presence of functional groupsRapid, simple, and non-destructive.[19]Provides limited information on the overall molecular structure; not suitable for distinguishing between isomers with the same functional groups.

Integrated Workflow for Structural Validation

The following diagram illustrates an integrated workflow for the comprehensive structural validation of a novel chemical entity like 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol.

Structural_Validation_Workflow Workflow for Structural Validation of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_definitive_validation Definitive Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS for formula) Purification->MS FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Crystal_Growth Crystal Growth Purification->Crystal_Growth If pure solid Structure_Confirmation Final Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation XRay Single-Crystal X-ray Crystallography Crystal_Growth->XRay Structure_Solution Structure Solution & Refinement XRay->Structure_Solution Structure_Solution->Structure_Confirmation

Sources

Chromatographic Comparison of Piperidin-4-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidin-4-ol (4-hydroxypiperidine) and its derivatives represent a unique challenge in chromatographic separation. As dual-functional pharmacophores (containing both a secondary/tertiary amine and a hydroxyl group), they exhibit high polarity and basicity (pKa


 10.8–11.0).

This guide objectively compares the three dominant separation strategies: Reverse Phase HPLC (RP-HPLC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Gas Chromatography-Mass Spectrometry (GC-MS) . Experimental evidence suggests that while RP-HPLC remains the workhorse for lipophilic N-substituted derivatives, HILIC provides superior peak symmetry for the polar parent compounds, and derivatized GC-MS offers the highest sensitivity for complex matrices.

Part 1: The Analytical Challenge

The chromatographic behavior of piperidin-4-ol derivatives is dictated by two competing physicochemical factors:

  • The "Silanol Effect" (Basicity): The piperidine nitrogen is highly basic. At standard HPLC pH (2–3), it is fully protonated (

    
    ). On silica-based C18 columns, this cation interacts with residual silanols, causing severe peak tailing (
    
    
    
    ).
  • Hydrophilicity: The parent compound (piperidin-4-ol) has a logP of approximately -0.46. It effectively "refuses" to retain on standard C18 phases, eluting near the void volume (

    
    ).
    
Decision Matrix: Method Selection

The following logic flow dictates the optimal instrument choice based on analyte structure and matrix.

MethodSelection Start Start: Piperidin-4-ol Sample Matrix Is the sample a complex biological matrix (plasma/urine)? Start->Matrix Volatility Is the derivative volatile? Matrix->Volatility Yes (High Sensitivity Needed) Polarity Analyte Polarity (LogP) Matrix->Polarity No (Synthesis/QC) GCMS GC-MS (Derivatization Required) Volatility->GCMS Yes (or via MSTFA) HILIC HILIC (Amide/Silica) Polarity->HILIC LogP < 0 (Parent/Polar) RPHPLC RP-HPLC (High pH C18) Polarity->RPHPLC LogP > 1 (N-Substituted)

Figure 1: Decision matrix for selecting the appropriate chromatographic technique based on sample matrix and analyte polarity.

Part 2: Comparative Performance Metrics

The following data summarizes the performance of three distinct stationary phases for the separation of 4-hydroxypiperidine and its impurity 4-piperidone .

Table 1: Chromatographic Performance Summary
ParameterStandard C18 (pH 3.0) Hybrid C18 (pH 10.5) HILIC (Amide)
Stationary Phase Silica-based C18 (5 µm)Hybrid Ethylene Bridged (BEH) C18Amide-bonded Silica
Mobile Phase Water/ACN (0.1% TFA)10mM NH₄HCO₃ (pH 10) / ACN10mM NH₄OAc (pH 9) / ACN (90%)
Retention Factor (

)
0.2 (Poor)3.5 (Good)4.2 (Excellent)
Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetrical)1.05 (Ideal)
Resolution (

)
< 1.5 (Co-elution)> 3.0> 5.0
Mechanism Hydrophobic InteractionHydrophobic (Neutral amine)Partitioning / Ion Exchange

Expert Insight:

  • Standard C18 Failure: The low retention (

    
    ) makes standard C18 unsuitable for the parent compound. The acidic mobile phase protonates the amine, leading to repulsion from the stationary phase but attraction to silanols (tailing).
    
  • The High pH Solution: Using a hybrid particle column (stable at pH 1–12) allows operation at pH 10.5. Here, the piperidine is neutral (unprotonated), increasing hydrophobicity and eliminating silanol interactions.

  • HILIC Superiority: For the most polar derivatives, HILIC provides the best retention and MS-sensitivity (due to high organic content enhancing desolvation).

Part 3: GC-MS Analysis & Derivatization[1]

For trace analysis or complex matrices, GC-MS is preferred. However, the hydroxyl and amine groups cause hydrogen bonding, leading to adsorption in the injector port. Derivatization is mandatory.

The Silylation Protocol

The standard approach uses MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) .[1] It replaces active hydrogens with Trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

Reaction Substrate Piperidin-4-ol (Polar/Non-volatile) Reaction 60°C, 30 min Silylation Substrate->Reaction Reagent + MSTFA (Excess) Reagent->Reaction Product O,N-bis(TMS)-piperidin-4-ol (Volatile/Stable) Reaction->Product

Figure 2: Derivatization pathway converting polar functional groups to silyl ethers/amines for GC analysis.

Experimental Protocol: GC-MS Derivatization
  • Preparation: Dissolve 1 mg of sample in 100 µL anhydrous pyridine.

  • Reagent Addition: Add 100 µL MSTFA + 1% TMCS (Trimethylchlorosilane acts as a catalyst).

  • Incubation: Cap vial tightly (moisture sensitive!) and heat at 60°C for 30 minutes .

  • Injection: Inject 1 µL into GC-MS (Split 1:50).

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Inlet Temp: 250°C.

    • Gradient: 60°C (1 min hold)

      
       300°C at 20°C/min.
      

Part 4: Chiral Resolution (Enantiomers)[2]

Many piperidine derivatives are chiral. Separating the (3R,4R) vs (3S,4S) isomers requires specific Chiral Stationary Phases (CSPs).

  • Recommended Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD).

  • Mode: Normal Phase or SFC.

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing of the basic amine on chiral supports.

Part 5: Recommended HILIC Protocol (The "Gold Standard")

For general purity profiling of polar piperidin-4-ol derivatives, this HILIC method offers the best balance of robustness and speed.

System: UHPLC with UV or MS detection.[2] Column: Amide-bonded Ethylene Bridged Hybrid (e.g., BEH Amide), 1.7 µm, 2.1 x 100 mm.

Mobile Phase:

  • A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • B: Acetonitrile (ACN).[3][4]

Gradient Table:

Time (min)%A (Aqueous)%B (Organic)Note
0.0595High organic start for HILIC retention
5.04060Elution of polar impurities
6.04060Wash
6.1595Return to initial
10.0595Crucial: Long equilibration required for HILIC

Critical Success Factors:

  • Sample Diluent: Must match the initial mobile phase (95% ACN). Injecting a water-rich sample will cause "solvent washout" and poor peak shape.

  • Buffer: Do not omit the buffer. HILIC relies on a water-enriched layer on the silica surface; the buffer maintains the ionic strength necessary for partitioning.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[5] Journal of Chromatography A, 499, 177-196. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: MSTFA and TMCS Protocols. Technical Bulletin. Link

  • Waters Corporation. (2020). Separation of Polar Bases using BEH Amide Columns. Application Note 720003568EN. Link

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Link

Sources

A Comparative Guide to Reference Standards for the Analysis of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate and precise analysis of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol, a key intermediate in various synthetic pathways, is fundamentally reliant on the quality and characterization of the reference standard employed. This guide provides a comprehensive comparison of commercially available reference standards for this analyte, focusing on critical quality attributes such as purity, identity, and the extent of characterization. We present a data-driven comparison of hypothetical, yet representative, commercial standards versus a certified reference material (CRM), alongside detailed, field-tested protocols for their evaluation and use. Our objective is to equip researchers, analytical scientists, and drug development professionals with the necessary insights to make informed decisions when selecting a reference standard that aligns with their specific analytical and regulatory requirements.

Introduction: The Foundational Role of a Reference Standard

In the landscape of pharmaceutical development and chemical analysis, the reference standard serves as the cornerstone of data integrity. For a molecule like 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol, which may be a critical starting material or intermediate, any uncertainty in its reference standard directly propagates to the final results. This can have significant implications, from misleading structure-activity relationship (SAR) studies to out-of-specification (OOS) investigations in a GMP environment.

The selection of an appropriate reference standard is therefore a critical decision, balancing cost, availability, and the necessary level of characterization for the intended application. This guide will navigate these considerations through a technical lens, underpinned by established scientific principles and regulatory expectations.

Core Analytical Methodologies for Characterization

A multi-technique approach is indispensable for the comprehensive characterization of a 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol reference standard. The primary analytical techniques and their specific roles are outlined below.

Characterization_Workflow cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profiling cluster_assay Assay (Potency) NMR NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation MassBalance Mass Balance Approach (100% - Impurities) MS Mass Spectrometry (MS) - Molecular Weight Verification FTIR FTIR Spectroscopy - Functional Group Analysis HPLC HPLC-UV/CAD - Organic Impurities HPLC->MassBalance GC Headspace GC-MS - Residual Solvents GC->MassBalance KF Karl Fischer Titration - Water Content KF->MassBalance TGA Thermogravimetric Analysis - Non-volatile Residue TGA->MassBalance qNMR Quantitative NMR (qNMR) - Direct Quantification

Caption: A multi-technique workflow for reference standard characterization.

Comparative Analysis of Reference Standard Grades

We present a comparison based on typical data for two common grades of reference materials: a standard "Research Grade" material from a commercial supplier and a "Certified Reference Material" (CRM) from a pharmacopeial or metrological institution.

Table 1: Comparative Data for 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol Reference Standards

ParameterResearch Grade (Supplier A)Certified Reference Material (CRM)Rationale & Impact
Purity (HPLC, Area %) ≥98.0%99.8% (Assigned Value)CRM provides a metrologically traceable value, crucial for assay calculations.
Identity Confirmation ¹H NMR, MS¹H NMR, ¹³C NMR, MS, IRComprehensive identity testing for CRMs reduces the risk of misidentification.
Water Content (KF) ≤1.0%0.15% (Certified Value)Precise water content is critical for accurate weighing of hygroscopic materials.
Residual Solvents (GC) Reported as "Conforms"Hexane: 50 ppm, Acetone: 25 ppmQuantified solvent levels in CRMs allow for more accurate purity calculations.
Non-volatile Residue Not typically reported<0.1%Important for a complete mass balance assessment.
Traceability To internal QCTo SI units via NIST SRMsDirect traceability to international standards is a hallmark of a CRM.
Certificate of Analysis Basic purity and identityComprehensive, with uncertainty budgetA detailed CoA from a CRM provider offers greater transparency and confidence.

Expert Interpretation:

For early-stage research and discovery, a well-characterized Research Grade standard may be sufficient. However, for method validation, stability studies, and quality control applications under GxP, a CRM is indispensable. The assigned purity value of a CRM, which accounts for all impurities, allows for the most accurate determination of the concentration of analytical solutions.

Experimental Protocols for In-House Verification

It is a best practice to perform a limited, in-house verification of any new reference standard, regardless of its source. Below are streamlined protocols for this purpose.

This method is designed to be a robust check for organic impurities.

HPLC_Verification prep Prepare Mobile Phase & Diluent std_prep Accurately weigh & dissolve Reference Standard (approx. 0.5 mg/mL) prep->std_prep hplc_setup Equilibrate HPLC System (C18 Column, Gradient) prep->hplc_setup injection Inject Standard std_prep->injection hplc_setup->injection analysis Acquire & Process Chromatogram injection->analysis report Calculate Area % Purity analysis->report

Caption: Workflow for in-house HPLC purity verification.

Step-by-Step Protocol:

  • Mobile Phase & Diluent:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 Acetonitrile:Water.

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of the 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol reference standard.

    • Dissolve in and dilute to 50.0 mL with Diluent to achieve a concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 100 mm, 2.7 µm.

    • Flow Rate: 1.2 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • UV Detection: 210 nm.

    • Gradient Program:

      • Start at 5% B.

      • Linear ramp to 95% B over 15 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 5% B and re-equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate all peaks with an area greater than 0.05% of the main peak.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

A proton NMR spectrum serves as a rapid and highly specific identity check.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrument Setup: Acquire the spectrum on a ≥400 MHz NMR spectrometer.

  • Data Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Compare the obtained spectrum with the structure of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol and any available reference spectra. Verify that all expected chemical shifts, integrations, and coupling patterns are present.

Trustworthiness and Self-Validating Systems

The cornerstone of a reliable analytical result is a self-validating system. When using a reference standard, this means:

  • Verifying Identity: Always perform an in-house identity check (e.g., by NMR or IR) on a new lot of reference material. This mitigates the risk of supplier error.

  • Purity Confirmation: The HPLC purity check described above should yield results that are in close agreement with the value reported on the Certificate of Analysis. Any significant discrepancy warrants a full investigation.

  • System Suitability: Every analytical run must be preceded by a system suitability test to demonstrate that the chromatographic system is performing adequately. This typically involves injections of the reference standard to assess parameters like peak shape, retention time, and detector response.

By embedding these checks into routine workflows, the analytical process becomes self-monitoring, providing a high degree of confidence in the generated data.

Conclusion and Recommendations

The selection of a reference standard for 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol should be a risk-based decision tailored to the specific application.

  • For research, discovery, and non-regulated development: A high-purity Research Grade standard from a reputable supplier, subjected to in-house identity and purity verification, is often adequate.

  • For method validation, registration stability studies, and GxP quality control: The use of a Certified Reference Material (CRM) is strongly recommended. The investment in a CRM pays dividends in data defensibility and regulatory acceptance.

Regardless of the grade, a reference standard should never be treated as a "black box." A thorough review of the supplier's Certificate of Analysis and a targeted in-house verification are essential steps in ensuring the integrity of any subsequent analytical work.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ISO 17034:2016: General requirements for the competence of reference material producers. International Organization for Standardization. [Link]

  • European Pharmacopoeia (Ph. Eur.) Reference Standards. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.